AA-497
Beschreibung
Eigenschaften
CAS-Nummer |
65860-38-0 |
|---|---|
Molekularformel |
C14H22ClNO3 |
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1 |
InChI-Schlüssel |
GUXIVSFTPDBQRU-KYSPHBLOSA-N |
Isomerische SMILES |
CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O.Cl |
Kanonische SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AA 497 HCl; AA-497 HCl; AA497 HCl; AA 497 hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Leptin Receptor: A Comprehensive Technical Guide to its Core Functions and Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The leptin receptor (LEPR), a member of the class I cytokine receptor superfamily, plays a pivotal role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1] Its activation by the adipocyte-derived hormone leptin initiates a cascade of intracellular signaling events that are fundamental to controlling food intake and energy expenditure.[2] Dysregulation of leptin signaling is a key factor in the pathophysiology of obesity and related metabolic disorders. This technical guide provides an in-depth analysis of the leptin receptor's core functions, its principal signaling pathways—JAK-STAT, MAPK/ERK, and PI3K—and detailed methodologies for the key experiments used to elucidate these mechanisms.
Introduction to the Leptin Receptor
The leptin receptor is a transmembrane protein encoded by the LEPR gene.[3] Alternative splicing of the LEPR gene results in several isoforms, with the long-form (LEPRb) being the primary signaling-competent receptor.[4] LEPRb is most abundantly expressed in the hypothalamus, a critical brain region for the regulation of appetite and energy balance, but is also found in other brain regions and peripheral tissues.[1][5] The binding of leptin to the extracellular domain of LEPRb induces a conformational change, leading to the activation of associated Janus kinase 2 (JAK2) and subsequent downstream signaling.[4]
Core Functions of the Leptin Receptor
The primary and most well-characterized function of the leptin receptor is the regulation of energy homeostasis.[6] By signaling the status of peripheral energy stores (i.e., adipose tissue mass) to the central nervous system, leptin, through its receptor, orchestrates a response to maintain energy balance.
Key functions include:
-
Regulation of Food Intake: Activation of LEPRb in hypothalamic neurons, particularly pro-opiomelanocortin (POMC) neurons, leads to a sensation of satiety and a reduction in food intake. Conversely, it inhibits orexigenic neurons, such as those producing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[6]
-
Control of Energy Expenditure: Leptin signaling increases energy expenditure, in part by modulating the sympathetic nervous system's activity on brown adipose tissue (BAT) thermogenesis.[2]
-
Neuroendocrine Regulation: The leptin receptor is involved in the regulation of various neuroendocrine axes, including the hypothalamic-pituitary-gonadal, -thyroid, and -adrenal axes.
-
Metabolic Control: Leptin signaling influences glucose and lipid metabolism, contributing to the maintenance of metabolic health.[5]
Leptin Receptor Signaling Pathways
Upon leptin binding, the leptin receptor, which lacks intrinsic kinase activity, relies on the associated JAK2 to initiate intracellular signaling. This leads to the activation of three principal downstream pathways: the JAK-STAT pathway, the MAPK/ERK pathway, and the PI3K pathway.
JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is the canonical and most critical signaling cascade for the metabolic actions of leptin.[2]
-
Activation: Leptin binding to LEPRb leads to the trans-autophosphorylation and activation of JAK2.[4] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LEPRb, primarily Tyr1138.[4]
-
STAT3 Recruitment and Phosphorylation: The phosphorylated Tyr1138 serves as a docking site for the SH2 domain of STAT3.[4] Recruited STAT3 is then phosphorylated by JAK2.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their transcription.[4]
-
Target Genes: Key target genes of STAT3 in the hypothalamus include POMC, which is upregulated to promote satiety, and genes that provide negative feedback to the signaling pathway, such as Suppressor of Cytokine Signaling 3 (SOCS3).[4][6]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by the leptin receptor and is implicated in neuronal plasticity and cell survival.
-
Activation: Leptin-induced phosphorylation of Tyr985 on LEPRb creates a docking site for the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[4]
-
Grb2 Recruitment and Ras Activation: SHP2, upon activation, recruits the Growth factor receptor-bound protein 2 (Grb2), which in turn activates the small GTPase Ras.
-
Kinase Cascade: Activated Ras initiates a kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2.
-
Downstream Effects: Activated ERK1/2 can translocate to the nucleus to phosphorylate and activate transcription factors, influencing gene expression related to cell growth and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 phosphorylation in central leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, production and signaling of leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Leptin Receptor in Obesity Research: A Technical Guide
Introduction
Leptin, a 16 kDa peptide hormone primarily synthesized by adipocytes, is a critical regulator of energy homeostasis. It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family.[1][2][3] The LEPR is highly expressed in the hypothalamus, a key brain region for the control of food intake and energy expenditure.[2][4][5] Dysregulation of the leptin-LEPR signaling axis is a major contributor to the pathogenesis of obesity. This technical guide provides an in-depth overview of the LEPR's role in obesity research, focusing on its signaling pathways, the consequences of its dysfunction, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Leptin Receptor Signaling Pathways
Upon leptin binding, the LEPR homodimerizes, leading to the activation of several intracellular signaling cascades. The long-form of the receptor, LEPRb, is the primary signaling-competent isoform.[6]
1. The Canonical JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling mechanism for LEPR.[1][6]
-
Activation: Leptin binding induces the autophosphorylation and activation of Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of LEPRb.[6][7]
-
STAT3 Phosphorylation: Activated JAK2 then phosphorylates key tyrosine residues on the LEPRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[1][6] Specifically, phosphorylation of Tyr1138 is crucial for STAT3 binding and activation.[1][6][8]
-
Nuclear Translocation and Gene Regulation: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their expression.[6][9] Key target genes include pro-opiomelanocortin (POMC), which produces anorexigenic (appetite-suppressing) neuropeptides, and agouti-related peptide (AgRP), which produces orexigenic (appetite-stimulating) neuropeptides.[1][5][10] Leptin-activated STAT3 signaling stimulates POMC expression and inhibits AgRP expression, leading to a net decrease in food intake.[5]
2. PI3K and MAPK/ERK Signaling Pathways
Leptin also activates the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are important for both metabolic and neuronal functions.[3][5][11]
-
PI3K Pathway: This pathway is activated through insulin receptor substrate (IRS) proteins.[5][11][12] The PI3K pathway is involved in regulating glucose homeostasis and neuronal firing.[12][13][14]
-
MAPK/ERK Pathway: Activation of this pathway can be mediated by the recruitment of SH2-containing protein tyrosine phosphatase 2 (SHP2) to the phosphorylated Tyr985 residue of LEPRb.[5][8] The MAPK/ERK pathway is implicated in cell proliferation and differentiation.[6][15]
References
- 1. ahajournals.org [ahajournals.org]
- 2. imrpress.com [imrpress.com]
- 3. Leptin and Obesity: Role and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin signaling, adiposity, and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. news-medical.net [news-medical.net]
- 8. Mechanism of attenuation of leptin signaling under chronic ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human leptin activates PI3K and MAPK pathways in human peripheral blood mononuclear cells: possible role of Sam68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. utoledo.edu [utoledo.edu]
- 15. Leptin Promotes the Proliferation and Neuronal Differentiation of Neural Stem Cells through the Cooperative Action of MAPK/ERK1/2, JAK2/STAT3 and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Leptin Receptor Signaling Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the leptin receptor signaling pathway, a critical regulator of energy homeostasis, neuroendocrine function, and metabolism. The content herein is curated for professionals in research and drug development, offering a technical overview of the core signaling cascades, quantitative data, and detailed experimental methodologies.
Introduction to Leptin and its Receptor
Leptin, a 16 kDa protein hormone primarily secreted by adipocytes, acts as a key afferent signal in a negative feedback loop that governs body weight.[1] Circulating leptin levels are proportional to adipose tissue mass, informing the central nervous system, particularly the hypothalamus, about the status of peripheral energy stores.[2][3] The biological effects of leptin are mediated through its interaction with the leptin receptor (LEPR), a member of the class I cytokine receptor superfamily.[4][5]
The LEPR exists in several isoforms due to alternative splicing, with the long form (LEPRb or OB-Rb) being the most functionally significant for signal transduction.[4][6] Structurally, the LEPRb possesses an extracellular domain for leptin binding, a single transmembrane domain, and an intracellular domain containing conserved motifs essential for initiating downstream signaling cascades.[7] Upon leptin binding, the LEPRb homodimerizes, leading to the activation of associated Janus kinase 2 (JAK2).[8][9]
Core Signaling Pathways
The activation of JAK2 triggers a cascade of intracellular signaling events, primarily through three major pathways: the JAK/STAT pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated Protein Kinase (MAPK)/ERK pathway.[10][11]
The Canonical JAK/STAT Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal signaling cascade activated by leptin. Upon leptin binding, the receptor-associated JAK2 autophosphorylates and subsequently phosphorylates specific tyrosine residues on the intracellular domain of the LEPRb, notably Tyr985, Tyr1077, and Tyr1138.[12][13]
Phosphorylated Tyr1138 serves as a docking site for the SH2 domain of STAT3 (Signal Transducer and Activator of Transcription 3).[14][15] Once recruited, STAT3 is phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes, thereby regulating their transcription.[16][17] This pathway is crucial for mediating many of leptin's effects on appetite suppression and energy expenditure.[15] STAT1, STAT5, and STAT6 can also be activated by leptin signaling.[10]
Negative regulation of this pathway is primarily mediated by the Suppressor of Cytokine Signaling 3 (SOCS3).[2] STAT3 activation induces the expression of SOCS3, which can then bind to phosphorylated Tyr985 on the LEPRb and also directly inhibit JAK2 activity, thus creating a negative feedback loop.[18][19]
The PI3K/Akt Signaling Pathway
Leptin can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is also a key component of insulin signaling.[10][20] Following leptin receptor activation, JAK2 can phosphorylate Insulin Receptor Substrate (IRS) proteins.[19] Phosphorylated IRS proteins then recruit and activate PI3K.[20]
Activated PI3K catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[20]
The downstream targets of Akt in this pathway are diverse and include Forkhead box protein O1 (FoxO1) and the mammalian target of rapamycin (mTOR).[19] Phosphorylation of FoxO1 by Akt leads to its exclusion from the nucleus, thereby inhibiting the transcription of orexigenic neuropeptides like Agouti-related peptide (AgRP) and Neuropeptide Y (NPY).[19][21] The PI3K/Akt pathway is important for leptin's effects on neuronal function and glucose homeostasis.[11][22]
The MAPK/ERK Pathway
The Mitogen-activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is also engaged by leptin receptor activation.[16][20] The phosphorylation of Tyr985 on the LEPRb creates a binding site for the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[19] SHP2, in turn, can recruit the Growth factor receptor-bound protein 2 (Grb2), which subsequently activates the Ras/Raf/MEK/ERK signaling cascade.[23] Alternatively, JAK2 can directly associate with a Grb2/SHP2 complex to activate this pathway.[16]
Activation of ERK1/2 leads to the phosphorylation of various downstream targets, including transcription factors such as c-Fos and Early growth response protein 1 (EGR1), which are involved in neuronal plasticity and cell proliferation.[20][23] This pathway is implicated in leptin's regulation of energy expenditure and sympathetic nervous system outflow.[19][24]
Quantitative Data Summary
The following tables summarize key quantitative data related to the leptin receptor signaling pathway.
Table 1: Leptin-Leptin Receptor Binding Kinetics
| Parameter | Value | Species | Method | Reference |
| Association Rate Constant (ka) | 1.76 x 10⁶ M⁻¹s⁻¹ | Murine | Surface Plasmon Resonance | [23] |
| Dissociation Rate Constant (kd) | 1.21 x 10⁻⁴ s⁻¹ | Murine | Surface Plasmon Resonance | [23] |
| Dissociation Constant (KD) | 6.47 x 10⁻¹¹ M | Murine | Surface Plasmon Resonance | [23] |
Table 2: Leptin-Induced Phosphorylation Changes
| Protein | Fold Increase | Cell/Tissue Type | Leptin Concentration | Time Point | Reference |
| p-STAT3 | ~3-fold | Rat Hypothalamus (Arcuate Nucleus) | 50 µg/kg | 1 hour | [5] |
| p-STAT3 | Significant increase | Yak Mammary Epithelial Cells | 200 ng/mL | Not specified | [2] |
| p-STAT3 | Time-dependent increase | HepG2 and Huh7 cells | 100 ng/mL | Peak at 30 min | [15] |
| p-ERK1/2 | 3.4-fold | Rat Hypothalamus | 5 µg (ICV) | 5-15 min | [25] |
| p-ERK1/2 | 4.3-fold | Rat Hypothalamus | 10 µg (ICV) | 5-15 min | [25] |
| p-ERK | Significant increase | MCF7 and MDA-MB-231 cells | 400 ng/mL and 50 ng/mL, respectively | 15 min | [26] |
| p-Akt | Time-dependent increase | HepG2 and Huh7 cells | 100 ng/mL | Peak at 1 hour | [15] |
| p-PI3K (p85) | Time-dependent increase | Microglia | Not specified | 15-120 min | [27] |
Table 3: Leptin-Regulated Gene Expression
| Gene | Fold Change | Tissue/Cell Type | Condition | Reference |
| Proinsulin mRNA | ~1.5-fold decrease | Human Pancreatic Islets | 6.25 nM leptin | 6-48 hours |
| SREBP-1 RNA | ~2.1-fold decrease | ob/ob mouse adipose tissue | Leptin treatment | [8] |
| Cyclin D1, A2, G, CDK2 | Increased | MCF-7 breast cancer cells | Leptin treatment | [22] |
| SOCS-3 mRNA | 35-fold higher | Ovine pituitary | Fat vs. Lean sheep | [1] |
| LRb mRNA | Higher | Ovine Arcuate Nucleus | Fat vs. Lean sheep | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the leptin receptor signaling pathway.
Immunoprecipitation of the Leptin Receptor
Objective: To isolate the leptin receptor and its interacting proteins (e.g., JAK2) from cell or tissue lysates.
Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with leptin or vehicle control for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Pre-clearing the Lysate:
-
Incubate the protein lysate with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for the leptin receptor overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the immune complexes by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the leptin receptor and potential interacting partners like JAK2.
-
Western Blotting for Phosphorylated STAT3 (p-STAT3)
Objective: To detect and quantify the levels of phosphorylated STAT3 in response to leptin stimulation.
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the immunoprecipitation protocol.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of STAT3 phosphorylation is typically expressed as the ratio of p-STAT3 to total STAT3.[12]
-
In Vitro JAK2 Kinase Assay
Objective: To measure the enzymatic activity of JAK2 and assess the effect of leptin or potential inhibitors.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant JAK2 enzyme, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and kinase assay buffer.
-
In separate wells of a 96-well plate, add the reaction mixture.
-
Add leptin (to stimulate) or a test inhibitor at various concentrations.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, or in a system designed for non-radioactive detection like LanthaScreen™).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate. In a radioactive assay, this involves spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. In non-radioactive assays (e.g., TR-FRET), a detection solution containing a labeled antibody that recognizes the phosphorylated substrate is added, and the signal is read on a plate reader.
-
-
Data Analysis:
-
Calculate the kinase activity based on the amount of phosphorylated substrate.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
STAT3 Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 in response to leptin signaling.
Methodology:
-
Cell Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (as an internal control for transfection efficiency). The reporter vector contains a promoter with STAT3 binding elements upstream of the luciferase gene.
-
-
Cell Stimulation:
-
After 24-48 hours of transfection, treat the cells with various concentrations of leptin or a vehicle control.
-
-
Luciferase Assay:
-
After the desired stimulation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of luciferase activity in leptin-treated cells compared to control cells.[3]
-
Conclusion
The leptin receptor signaling pathway is a complex and highly regulated system with profound implications for human health. The intricate interplay between the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways allows for a nuanced response to changes in energy status, influencing a wide array of physiological processes. A thorough understanding of these signaling cascades, supported by robust quantitative data and precise experimental methodologies, is paramount for the development of novel therapeutic strategies targeting obesity, metabolic disorders, and other conditions where leptin signaling is dysregulated. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge in this critical area of study.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of leptin on the growth and expression of STAT3 in yak mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PI3K integrates the action of insulin and leptin on hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin Stimulates Both JAK2-dependent and JAK2-independent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leptin-specific patterns of gene expression in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The leptin receptor activates janus kinase 2 and signals for proliferation in a factor-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. STAT3 phosphorylation in central leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leptin modulated changes in adipose tissue protein expression in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hypothalamic ERK Mediates the Anorectic and Thermogenic Sympathetic Effects of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Autophagy Mediates Leptin-Induced Migration and ERK Activation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Expression of the Leptin Receptor in the Mouse Brain
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the expression, signaling, and detection of the leptin receptor (LEPR) within the murine central nervous system. It is designed to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate research and development in metabolic diseases, neuroendocrinology, and related fields.
Introduction to the Leptin Receptor (LEPR)
Leptin is an adipocyte-derived hormone that is central to the homeostatic regulation of energy balance.[1] It exerts its effects by binding to the leptin receptor (LEPR), a product of the db gene. The LEPR exists in several isoforms generated by alternative splicing, designated Ob-Ra through Ob-Rf.[2] The long-form, Ob-Rb (or LepRb), is considered the primary signaling-competent isoform due to its extensive intracellular domain, which is necessary for activating downstream signaling cascades.[2][3] LepRb is crucial for mediating leptin's effects on food intake, energy expenditure, and glucose metabolism.[1][4] This guide focuses on the distribution and quantification of LepRb in the mouse brain.
The LepRb Signaling Pathway
Upon leptin binding, the LepRb homodimer undergoes a conformational change, activating the associated Janus kinase 2 (JAK2).[3][5] This initiates a cascade of tyrosine phosphorylation events that recruit and activate several downstream signaling pathways, primarily the JAK2/STAT3, PI3K, and SHP2/MAPK pathways.[1][5]
-
JAK2/STAT3 Pathway: This is a canonical pathway for leptin action.[1] Activated JAK2 phosphorylates a tyrosine residue (Tyr1138) on LepRb, creating a docking site for the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and modulates the transcription of target genes, such as pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP), to control appetite.[5]
-
PI3K Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) pathway through insulin receptor substrate (IRS) proteins.[5][6] This pathway is implicated in leptin's effects on neuronal activity and feeding behavior.[5]
-
SHP2/MAPK Pathway: The tyrosine residue Tyr985 on LepRb serves as a binding site for the tyrosine phosphatase SHP2, which can activate the MAP kinase (MAPK/ERK) cascade. This pathway may be involved in neuronal plasticity.
-
Negative Regulation: The suppressor of cytokine signaling 3 (SOCS3) provides a critical negative feedback loop.[5] STAT3 activation induces SOCS3 expression; SOCS3 then binds to both JAK2 and LepRb (at Tyr985) to inhibit further signaling.[3][5]
References
- 1. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin: a diverse regulator of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin Targets in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
An In-depth Technical Guide to Leptin Receptor Isoforms and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of leptin receptor isoforms, their distinct functions, and the intricate signaling pathways they govern. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex biology of leptin signaling and its therapeutic potential.
Introduction to Leptin and its Receptors
Leptin, a 16 kDa peptide hormone primarily secreted by adipocytes, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its biological effects are mediated through its interaction with the leptin receptor (LEPR), a member of the class I cytokine receptor superfamily. The complexity of leptin's actions is underscored by the existence of multiple LEPR isoforms, generated through alternative splicing of the db gene.[1] These isoforms, while sharing a common extracellular ligand-binding domain, possess distinct transmembrane and intracellular domains, which dictates their specific physiological roles.[1][2] Understanding the nuances of each isoform is critical for elucidating the mechanisms of leptin action and resistance, and for the development of targeted therapeutic strategies.
The Spectrum of Leptin Receptor Isoforms
Six main isoforms of the leptin receptor have been identified, designated as LEPR-a, -b, -c, -d, -e, and -f (or Ob-Ra, -Rb, -Rc, -Rd, -Re, and -Rf). These can be broadly categorized into three classes: long, short, and soluble.
-
Long Isoform (LEPRb/ObRb): This is the only isoform with a long intracellular domain containing the necessary motifs for full signal transduction.[1] It is considered the primary signaling receptor and is highly expressed in the hypothalamus, the key site for leptin's regulation of energy balance.[1][3]
-
Short Isoforms (LEPRa, c, d, f/ObRa, c, d, f): These isoforms have truncated intracellular domains. While their signaling capacity is limited compared to LEPRb, they are implicated in leptin transport across the blood-brain barrier, leptin clearance, and potentially in modulating LEPRb signaling.[4][5][6]
-
Soluble Isoform (LEPRe/ObRe): This isoform lacks both the transmembrane and intracellular domains and circulates in the bloodstream. It functions as a leptin-binding protein, regulating the bioavailability of free leptin and potentially modulating its access to membrane-bound receptors.[1]
Quantitative Data on Leptin Receptor Isoforms
For a comprehensive understanding, quantitative data regarding the biochemical and physiological properties of these isoforms are crucial. The following tables summarize key quantitative parameters.
Table 1: Binding Affinity of Leptin to its Receptor Isoforms
| Isoform | Ligand | Cell Type/System | Dissociation Constant (Kd) | Reference |
| Human LEPRb | 125I-leptin | COS7 cells | ~200 pM | [7] |
| Human Soluble LEPR (ObRe) | 125I-leptin | Conditioned medium from COS7 cells | High affinity, comparable to full-length receptor | [7] |
| Murine LEPR (extracellular domain) | Murine leptin | Surface Plasmon Resonance | 6.47 x 10-11 M | [4] |
| Murine LEPR (Q223R mutant) | Murine leptin | Surface Plasmon Resonance | 8.43 x 10-11 M | [4] |
Table 2: Relative mRNA Expression of Leptin Receptor Isoforms in Rodent Tissues
| Tissue | ObRa | ObRb | ObRc | ObRf | Reference |
| Hypothalamus | Abundantly Expressed | Abundantly Expressed | Not Detected | Not Detected | [3] |
| Choroid Plexus | Significantly Expressed | Not Detected | Significantly Expressed | Significantly Expressed | [3] |
| Cerebral Microvessels | Abundantly Expressed | - | Abundantly Expressed | - | [6] |
| Cerebellum | Present | - | - | - | [8] |
| Cortex | Present | - | - | - | [8] |
| Liver | Present | - | - | - | [8] |
| Lung | Present | - | - | - | [8] |
Note: Data are primarily from rodent models and expression levels are relative.
Table 3: Internalization and Degradation Characteristics of Human Leptin Receptor Isoforms
| Isoform (unique C-terminal amino acids) | % Internalized after 20 min at 37°C | Degradation Pathway | Downregulation upon leptin exposure | Reference |
| HLR-5 | 15% | Lysosomal | Variable | [9] |
| HLR-15 | 45% | Lysosomal | Variable | [9] |
| HLR-67 | 30% | Lysosomal | Variable | [9] |
| HLR-274 (Long isoform) | 25% | Lysosomal | Greatest downregulation | [9] |
| ObRa (Short isoform) | More efficient degradation than ObRb | Lysosomal | Less downregulation than ObRb | [4] |
| ObRb (Long isoform) | - | Lysosomal | Greater downregulation than ObRa | [4] |
Signaling Pathways of the Leptin Receptor
The long isoform, LEPRb, is the primary mediator of leptin's intracellular signaling, activating several key pathways.
The JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is the canonical signaling cascade for leptin. Upon leptin binding, LEPRb dimerizes, leading to the activation of associated JAK2 tyrosine kinases. JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LEPRb, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are critical for appetite control. This pathway is negatively regulated by the suppressor of cytokine signaling 3 (SOCS3) and protein tyrosine phosphatase 1B (PTP1B).[10]
The MAPK/ERK Pathway
Leptin can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the Extracellular signal-Regulated Kinase (ERK) pathway. This is initiated by the recruitment of the tyrosine phosphatase SHP2 to the phosphorylated LEPRb. SHP2 then activates a cascade involving Grb2, Sos, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. The MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival.[11]
The PI3K/Akt Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling route for leptin. Following LEPRb activation, Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, which in turn activate PI3K. PI3K then catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt (also known as Protein Kinase B). This pathway is crucial for leptin's effects on glucose homeostasis and cell survival. Downstream targets of Akt include the mammalian target of rapamycin (mTOR) and the transcription factor Forkhead box protein O1 (FOXO1).[10][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of leptin receptor isoforms.
Leptin Receptor Binding Affinity Assay
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of leptin for its receptors.
Materials:
-
Cells or tissue homogenates expressing leptin receptors.
-
Radiolabeled leptin (e.g., 125I-leptin).
-
Unlabeled (cold) leptin.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Gamma counter.
Procedure:
-
Preparation of Cells/Homogenates: Culture cells to confluence or prepare tissue homogenates according to standard protocols.
-
Incubation: In a microtiter plate, incubate a constant amount of cells or homogenate with a fixed concentration of 125I-leptin and increasing concentrations of unlabeled leptin in binding buffer. Include a control with no unlabeled leptin (total binding) and a control with a large excess of unlabeled leptin (non-specific binding).
-
Equilibration: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).
-
Washing: Wash the wells multiple times with ice-cold wash buffer to remove unbound leptin.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled leptin concentration. Use a non-linear regression analysis (e.g., one-site competition model) to determine the IC50 value, from which the Kd can be calculated.
RT-qPCR for Leptin Receptor Isoform Expression
This protocol outlines the steps for quantifying the mRNA expression levels of different leptin receptor isoforms using real-time reverse transcription polymerase chain reaction (RT-qPCR).[13][14]
Materials:
-
Tissue or cell samples.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR instrument and compatible reagents (e.g., SYBR Green or TaqMan probes).
-
Isoform-specific primers for each leptin receptor isoform and a reference gene (e.g., GAPDH, β-actin).
Procedure:
-
RNA Extraction: Isolate total RNA from samples using a chosen RNA extraction method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template with qPCR master mix, isoform-specific forward and reverse primers, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample and isoform. Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the expression of a stable reference gene.
Western Blot for Leptin-Induced STAT3 Phosphorylation
This protocol details the procedure for assessing the activation of the LEPRb signaling pathway by measuring the phosphorylation of STAT3.[15][16][17][18][19]
Materials:
-
Cells expressing LEPRb.
-
Leptin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Stimulation: Culture cells to the desired confluency and serum-starve overnight. Stimulate the cells with leptin at a specific concentration and for a defined time course. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Express the results as the ratio of phospho-STAT3 to total STAT3 to determine the extent of leptin-induced phosphorylation.
Conclusion and Future Directions
The diverse family of leptin receptor isoforms orchestrates the multifaceted actions of leptin throughout the body. The long isoform, LEPRb, stands out as the principal signaling entity, activating critical pathways like JAK/STAT, MAPK/ERK, and PI3K/Akt to regulate a host of physiological processes. The short and soluble isoforms, while less understood, appear to play crucial roles in modulating leptin's bioavailability and transport.
For drug development professionals, a deep understanding of these isoforms and their signaling networks is paramount. Targeting specific isoforms or downstream signaling components offers the potential for more precise and effective therapeutic interventions for metabolic disorders such as obesity and diabetes, as well as for other conditions where leptin signaling is implicated. Future research should focus on further elucidating the specific functions of the short and soluble isoforms, mapping their tissue-specific expression with greater quantitative accuracy, and exploring the potential for isoform-selective therapeutic agents. Such endeavors will undoubtedly pave the way for novel and improved treatments for a range of human diseases.
References
- 1. Leptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential expression of mRNA for leptin receptor isoforms in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional properties of leptin receptor isoforms: internalization and degradation of leptin and ligand-induced receptor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression and characterization of a putative high affinity human soluble leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcellular localization and internalization of the four human leptin receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Establishment of a specific Real-time RT-PCR protocol to detect human leptin receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgill.ca [mcgill.ca]
- 15. Development and Characterization of High Affinity Leptins and Leptin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Leptin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery and history of leptin and its intricate signaling pathways. From the seminal parabiosis experiments that first hinted at a circulating satiety factor to the molecular elucidation of its receptor and downstream signaling cascades, this document serves as a comprehensive resource for professionals in metabolic disease research and drug development. The discovery of leptin revolutionized our understanding of energy homeostasis, revealing adipose tissue as a dynamic endocrine organ and unveiling a complex neuro-hormonal axis that governs appetite, metabolism, and body weight.[1] This guide will delve into the key experiments, quantitative data, and signaling pathways that form the foundation of our current knowledge of leptin biology.
I. The Discovery of Leptin: From Obese Mice to a Cloned Gene
The journey to identifying leptin began with observations of genetically obese mice. In 1950, a spontaneous mutation resulting in profound obesity was identified in a mouse colony at The Jackson Laboratory, leading to the development of the ob/ob mouse model.[2] These mice exhibited hyperphagia, decreased energy expenditure, and early-onset obesity.[2] A second obese mouse strain, the db/db mouse, was identified in 1966 and displayed a similar phenotype.[3]
Key Experiment: Parabiosis Studies
The groundbreaking parabiosis experiments conducted by Douglas Coleman in the 1960s provided the first compelling evidence for a circulating satiety factor.[1] By surgically joining the circulatory systems of two mice, Coleman observed the following:
-
ob/ob mouse joined to a wild-type mouse: The ob/ob mouse reduced its food intake and lost weight, suggesting it was receiving a satiety signal from the wild-type mouse that it itself was lacking.
-
db/db mouse joined to a wild-type mouse: The wild-type mouse stopped eating and starved to death, indicating that the db/db mouse was producing an excess of the satiety factor, but was unable to respond to it.[4] The wild-type mouse, however, could respond to this excess signal.
-
ob/ob mouse joined to a db/db mouse: The ob/ob mouse reduced its food intake and lost weight, while the db/db mouse's phenotype was unaffected. This suggested that the db/db mouse was producing the satiety factor that the ob/ob mouse lacked, but the db/db mouse itself was insensitive to it.
These elegant experiments led to the hypothesis that the ob gene encoded a circulating satiety hormone, and the db gene encoded its receptor.[1]
Experimental Protocol: Parabiosis in Mice
This protocol is a generalized representation based on established methodologies.[5][6][7]
1. Animal Preparation:
- Use mice of the same genetic background, sex, and similar body weight.[5]
- Anesthetize mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of Ketamine/Xylazine at 80-120 mg/8-12 mg/kg body weight).[5]
- Shave the corresponding lateral aspects of each mouse, from approximately 0.5 cm above the elbow to 0.5 cm below the knee joint.[5][6]
- Sterilize the surgical area with povidone-iodine and 70% ethanol.[5]
2. Surgical Procedure:
- Make parallel skin incisions along the shaved areas of both mice.
- Separate the skin from the underlying muscle to create skin flaps.
- Join the olecranon (elbow) and knee joints of the two mice with non-absorbable sutures.
- Suture the dorsal and ventral skin flaps of the two mice together using absorbable sutures.[6]
3. Post-Operative Care:
- Administer subcutaneous saline (0.5 ml of 0.9% NaCl) to prevent dehydration.[5][6]
- Provide post-operative analgesia (e.g., Ketoprofen at 4 mg/kg for 5 days).[5]
- House the parabiotic pair in a clean cage with easily accessible food and water.
- Allow 10-14 days for the establishment of a shared circulatory system, which can be confirmed by techniques such as tracking the transfer of fluorescently labeled cells or proteins.[5]
The Cloning of the ob Gene
In 1994, Jeffrey M. Friedman and his team successfully identified and cloned the ob gene using positional cloning, a labor-intensive technique for identifying a gene based on its chromosomal location.[1][8] This monumental achievement confirmed the existence of the hormone, which they named "leptin" from the Greek word "leptos," meaning thin. The cloned gene was found to be expressed exclusively in adipose tissue, solidifying the role of fat as an endocrine organ.[9]
Experimental Protocol: Positional Cloning of the ob Gene (Conceptual Overview)
The positional cloning of the ob gene was a multi-year effort involving several key steps.[9]
1. Genetic Mapping:
- Large-scale mouse breeding programs were established, crossing ob/ob mice with other strains to create a population with varied genetic backgrounds.
- DNA markers (polymorphisms) were used to track the inheritance of the obese phenotype through generations.
- By analyzing the frequency of recombination between these markers and the ob gene, the researchers were able to narrow down the location of the gene to a specific region on mouse chromosome 6.[9]
2. Physical Mapping:
- A physical map of the identified chromosomal region was created using techniques like yeast artificial chromosome (YAC) cloning to isolate large fragments of DNA.
- These fragments were then ordered to create a contiguous stretch of DNA spanning the region of interest.
3. Gene Identification:
- The DNA fragments were screened for the presence of genes by looking for characteristic features such as exon-intron boundaries.
- Candidate genes were then sequenced and their expression patterns were analyzed.
- The true ob gene was identified based on its exclusive expression in adipose tissue and the presence of mutations in this gene in ob/ob mice.[9]
II. The Leptin Receptor and its Signaling Pathways
Following the discovery of leptin, the focus shifted to identifying its receptor and understanding the intracellular signaling cascades it activates. The db gene was subsequently cloned and found to encode the leptin receptor (LEP-R or OB-R), a member of the class I cytokine receptor superfamily.[10] The long form of the receptor, OB-Rb, is the primary signaling-competent isoform.[10][11]
Quantitative Data on Leptin Receptor Binding
The affinity of leptin for its receptor has been characterized using radioligand binding assays.
| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Reference |
| OB-Rb | Leptin | 0.2–1.5 nM (on cell surface) | [12] |
| OB-Rb | Leptin | 6.47 x 10⁻¹¹ M | [13] |
| OB-R (CRH2 domain) | Leptin | 0.2–15 nM (in solution) | [12] |
| OB-R (rat) | Leptin | -10.50 kcal/mol (ΔG) | [14] |
| OB-R (mouse) | Leptin | -16.81 kcal/mol (ΔG) | [14] |
Experimental Protocol: Radioligand Binding Assay for Leptin Receptor Affinity
This protocol provides a general framework for determining the binding affinity of leptin to its receptor.[2][15][16]
1. Membrane Preparation:
- Homogenize cells or tissues expressing the leptin receptor in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
- Incubate a fixed amount of the membrane preparation with increasing concentrations of radiolabeled leptin (e.g., ¹²⁵I-leptin).
- To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of unlabeled leptin.
- Allow the binding reaction to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with cold buffer to remove any unbound radioligand.
4. Quantification and Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
- Plot the specific binding data against the radioligand concentration and analyze using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[17]
Major Leptin Signaling Pathways
Leptin binding to the OB-Rb receptor induces receptor dimerization and the activation of several downstream signaling pathways, primarily the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.[11][18]
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the canonical and best-characterized leptin signaling cascade.[10]
-
Activation: Upon leptin binding, the receptor-associated JAK2 is activated through autophosphorylation.[10][19]
-
STAT3 Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of OB-Rb, creating docking sites for STAT3.[11] STAT3 is then phosphorylated by JAK2.
-
Nuclear Translocation and Gene Regulation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their transcription.[11] Key target genes in the hypothalamus include pro-opiomelanocortin (POMC), which is activated, and agouti-related peptide (AgRP), which is repressed.[11]
| Cell/Tissue Type | Leptin Concentration/Dose | Fold Increase in pSTAT3 | Time Point | Reference |
| Brown adipocytes | 1 µM | ~2-fold | 2 min | [20] |
| Hypothalamus (rats) | 50 µg/kg | ~3-fold (NTS) | 1 hour | [3] |
| Hypothalamus (rats) | 1000 µg/kg | ~10-fold (VMHdm) | 1 hour | [3] |
| HepG2 cells | 100 ng/mL | ~2.5-fold | 30 min | [21] |
| Hypothalamus (leptin-resistant mice) | - | 60% blunted activation | - | [22] |
Experimental Protocol: Western Blot for Leptin-Induced STAT3 Phosphorylation
This protocol outlines the general steps for detecting the phosphorylation of STAT3 in response to leptin stimulation.[23][24][25]
1. Cell Culture and Treatment:
- Culture cells (e.g., HepG2) to the desired confluency.
- Serum-starve the cells for 16 hours to reduce basal phosphorylation levels.[23]
- Treat the cells with leptin (e.g., 100 ng/mL) for various time points.[23]
2. Protein Extraction:
- Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Quantify the protein concentration of the cell lysates.
3. SDS-PAGE and Western Blotting:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
4. Antibody Incubation and Detection:
- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
- Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detect the signal using a chemiluminescent substrate and visualize the protein bands.
- To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Leptin also activates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which plays a role in neuronal function and metabolism.[11][26]
-
Activation: Leptin can activate PI3K through the phosphorylation of insulin receptor substrate (IRS) proteins.[11]
-
Downstream Effects: The activation of the PI3K/AKT pathway is involved in the leptin-induced depolarization of POMC neurons and has been shown to be necessary for the acute anorexic effects of leptin.[26][27]
| Cell/Tissue Type | Leptin Concentration | Observation | Reference |
| POMC neurons | 100 nM | Membrane accumulation of PI3K reporter in 20 of 29 neurons | [28] |
| HepG2 cells | 100 ng/mL | Increased pAKT within 1 hour | [21] |
| Neural stem cells | 50 ng/mL | Significant increase in p-AKT/AKT ratio | [29] |
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by leptin.[30][31]
-
Activation: Leptin can activate the MAPK/ERK pathway through the recruitment of the SH2 domain-containing tyrosine phosphatase 2 (SHP2) to the leptin receptor.[32]
-
Downstream Effects: This pathway is implicated in various cellular processes, including cell proliferation and differentiation, and may contribute to some of the neuroprotective effects of leptin.[33]
| Cell/Tissue Type | Leptin Concentration/Dose | Fold Increase in pERK | Time Point | Reference |
| Hypothalamus (rats) | 10 µg (ICV) | 4.3-fold | 5-15 min | [30] |
| Brown adipocytes | - | ~2.8-fold | 5 min | [20] |
| HepG2 cells | 100 ng/mL | Increased pERK within 1 hour | [21] |
III. Visualizing Leptin Signaling
Leptin Signaling Pathway
Caption: Overview of the major leptin signaling pathways.
Experimental Workflow: Parabiosis
Caption: Simplified workflow for a parabiosis experiment.
IV. Conclusion
The discovery of leptin and the subsequent elucidation of its signaling pathways have profoundly impacted our understanding of energy homeostasis and metabolic diseases. This technical guide has provided a comprehensive overview of the key historical milestones, experimental methodologies, and quantitative data that have shaped this field. For researchers and drug development professionals, a deep understanding of these fundamental principles is essential for identifying novel therapeutic targets and developing effective treatments for obesity and related metabolic disorders. The ongoing research into the complexities of leptin resistance and the intricate neural circuits governed by leptin signaling continues to be a vibrant and critical area of investigation.
References
- 1. Positional cloning of the mouse obese gene and its human homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parabiotic Mice Simulation [macmillanlearning.com]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. Parabiosis in Mice: A Detailed Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Positional cloning of the mouse obese gene and its human homologue | Semantic Scholar [semanticscholar.org]
- 9. Leaping for leptin: the 2010 Albert Lasker Basic Medical Research Award goes to Douglas Coleman and Jeffrey M. Friedman - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The leptin receptor activates janus kinase 2 and signals for proliferation in a factor-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Leptin Receptor Complex: Heavier Than Expected? [frontiersin.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Bioinformatic Analysis of the Leptin–Ob-R Interface: Structural Modeling, Thermodynamic Profiling, and Stability in Diverse Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. academic.oup.com [academic.oup.com]
- 18. imrpress.com [imrpress.com]
- 19. Leptin Stimulates Both JAK2-dependent and JAK2-independent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STAT3 phosphorylation in central leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]
- 28. PI3K integrates the action of insulin and leptin on hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Hypothalamic ERK Mediates the Anorectic and Thermogenic Sympathetic Effects of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Leptin induces, via ERK1/ERK2 signal, functional activation of estrogen receptor alpha in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Anti-Mouse Leptin R Antibody AF497: An In-Depth Technical Guide
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the Anti-Mouse Leptin R Antibody, catalog number AF497. This document outlines the antibody's specifications, validated applications with recommended starting concentrations, and detailed experimental protocols.
Antibody Specifications
The Anti-Mouse Leptin R Antibody AF497 is a polyclonal antibody produced in goats. It is generated against a recombinant mouse Leptin R immunogen and purified by antigen affinity chromatography.[1][2]
Table 1: General Specifications
| Attribute | Specification | Source(s) |
| Host Species | Goat | [1][3][4] |
| Clonality | Polyclonal | [1][3][4] |
| Isotype | IgG | [1][3][4] |
| Immunogen | Mouse myeloma cell line NS0-derived recombinant mouse Leptin R (Ala20-Gly839; Accession # Q3US58) | [1][2][3] |
| Purification | Antigen Affinity-purified | [1][2] |
| Formulation | Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose. | [2] |
| Label | Unconjugated | [1][4] |
Table 2: Species Reactivity and Specificity
| Attribute | Details | Source(s) |
| Validated Species Reactivity | Mouse | [1][3] |
| Cited Species Reactivity | Human, Transgenic Mouse | [1][3][4] |
| Specificity | Detects mouse Leptin R in direct ELISAs and Western blots. In direct ELISAs, approximately 30% cross-reactivity with recombinant human Leptin R is observed. | [1][2][4] |
Recommended Applications and Dilutions
This antibody has been validated for use in several key immunoassays. The following concentrations are recommended as starting points, and optimal dilutions should be determined by the end-user.
Table 3: Validated Applications and Recommended Concentrations
| Application | Recommended Concentration | Sample Type | Source(s) |
| Western Blot | 0.1 µg/mL | Recombinant Mouse Leptin R Fc Chimera | [1][2] |
| Flow Cytometry | 2.5 µg/10⁶ cells | Mouse splenocytes | [1][2] |
| Immunohistochemistry | 5-15 µg/mL | Perfusion fixed frozen sections of rat and mouse brain | [1][2] |
| CyTOF-ready | Ready to be labeled using established conjugation methods as it contains no BSA or other carrier proteins. | N/A | [1] |
Storage and Handling
Proper storage is essential to maintain the integrity and performance of the antibody.
Table 4: Storage and Stability
| Condition | Duration | Source(s) |
| Upon Receipt (Lyophilized) | 12 months from date of receipt at -20 to -70 °C. | [3][4][5] |
| After Reconstitution | 1 month at 2 to 8 °C under sterile conditions. | [3][4][5] |
| After Reconstitution (Long-term) | 6 months at -20 to -70 °C under sterile conditions. | [3][4][5] |
| Handling Precaution | Use a manual defrost freezer and avoid repeated freeze-thaw cycles. | [3][4][5] |
| Reconstitution | Reconstitute at 0.2 mg/mL in sterile PBS. | [3] |
Experimental Protocols
The following are generalized protocols for key applications. For optimal results, researchers should adapt these protocols to their specific experimental conditions.
Immunohistochemistry (Frozen Sections)
This protocol is based on the successful staining of Leptin R in immersion-fixed frozen sections of mouse brain.[1]
-
Tissue Preparation : Sections of immersion-fixed frozen mouse brain tissue are used.
-
Primary Antibody Incubation : Incubate tissue sections with Goat Anti-Mouse Leptin R Antigen Affinity-purified Polyclonal Antibody (AF497) at a concentration of 1 µg/mL for 1 hour at room temperature.[1]
-
Secondary Antibody Incubation : Following the primary antibody incubation, incubate with an appropriate secondary antibody, such as Anti-Goat IgG VisUCyte™ HRP Polymer Antibody.[1]
-
Detection : Use a suitable substrate for visualization, such as DAB (3,3'-Diaminobenzidine), which will produce a brown stain.[1]
-
Counterstaining : Counterstain the tissue with hematoxylin to visualize cell nuclei (blue).[1]
-
Analysis : Specific staining for Leptin R is expected to be localized to the cell surface.[1]
Western Blotting
This protocol is designed for the detection of recombinant mouse Leptin R.
-
Sample Preparation : Use Recombinant Mouse Leptin R Fc Chimera as a positive control.
-
SDS-PAGE and Transfer : Resolve the protein sample by SDS-PAGE and transfer to a suitable membrane (e.g., nitrocellulose or PVDF).
-
Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the Anti-Mouse Leptin R Antibody (AF497) at a concentration of 0.1 µg/mL overnight at 4°C.[1][2]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated anti-goat secondary antibody.
-
Detection : Visualize the protein bands using a chemiluminescent substrate. The detection limit for Mouse Leptin R is approximately 5 ng/lane under non-reducing or reducing conditions.
Flow Cytometry
This protocol is intended for the analysis of Leptin R expression on mouse splenocytes.[1][2]
-
Cell Preparation : Prepare a single-cell suspension of mouse splenocytes.
-
Staining : For every 1 x 10⁶ cells, add 2.5 µg of the Anti-Mouse Leptin R Antibody (AF497).[1][2]
-
Incubation : Incubate the cells for 30 minutes at 2-8°C.
-
Washing : Wash the cells to remove unbound primary antibody.
-
Secondary Staining : Resuspend the cells and add a fluorochrome-conjugated anti-goat secondary antibody.
-
Analysis : Analyze the cells on a flow cytometer.
Visualizations
Experimental Workflow: Immunohistochemistry
The diagram below outlines the key steps in a typical immunohistochemistry experiment.
Caption: A generalized workflow for immunohistochemical staining.
Leptin Receptor Signaling Pathway
The binding of leptin to the long-form of its receptor (OB-Rb) activates several intracellular signaling cascades, with the JAK/STAT pathway being a primary route.
Caption: The canonical JAK/STAT signaling pathway activated by leptin.
References
The Physiological Effects of Leptin Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis and neuroendocrine function.[1][2] Its effects are mediated through the activation of the leptin receptor (LEPR), a member of the class I cytokine receptor family.[3] This technical guide provides an in-depth overview of the physiological consequences of leptin receptor activation, with a focus on the underlying signaling pathways, metabolic regulation, neuroendocrine modulation, and cardiovascular effects. Quantitative data from key studies are summarized, and a detailed description of relevant experimental methodologies is provided to facilitate a comprehensive understanding for researchers and professionals in drug development.
Leptin Receptor Isoforms and Signaling Pathways
The leptin receptor exists in several alternatively spliced isoforms, with the long form, LepRb, being the primary signaling-competent receptor.[3][4][5] LepRb is highly expressed in the hypothalamus, a key region for the central regulation of energy balance, but is also found in other brain regions and peripheral tissues.[6][7][8]
Upon leptin binding, LepRb dimerizes and activates the associated Janus kinase 2 (JAK2).[9][10] This initiates a cascade of intracellular signaling events through several key pathways:
-
JAK/STAT Pathway: Activated JAK2 phosphorylates three key tyrosine residues on the intracellular domain of LepRb: Tyr985, Tyr1077, and Tyr1138.[7][11] Tyr1138 recruits and activates the Signal Transducer and Activator of Transcription 3 (STAT3), a critical step for leptin's anorexigenic effects.[8][9] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[8][12]
-
MAPK/ERK Pathway: The Tyr985 residue recruits SH2-containing tyrosine phosphatase 2 (SHP2), which in turn activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][11] This pathway is implicated in neuronal plasticity and may modulate some of leptin's effects on energy homeostasis.[7]
-
PI3K Pathway: Leptin receptor activation also stimulates the phosphatidylinositol 3-kinase (PI3K) pathway.[8][9] This pathway is crucial for leptin's effects on glucose homeostasis and insulin sensitivity, and it appears to regulate the membrane potential of LepRb-expressing neurons.[9][13]
Negative regulation of leptin signaling is mediated by proteins such as the suppressor of cytokine signaling 3 (SOCS3) and protein tyrosine phosphatase 1B (PTP1B).[9][10] Chronic hyperleptinemia, as seen in obesity, can lead to increased expression of these negative regulators, contributing to a state of leptin resistance.[10]
Caption: Leptin Receptor Signaling Pathways.
Metabolic Regulation
Leptin's primary role is the regulation of energy balance through its actions on the central nervous system, particularly the hypothalamus.[1][6]
Appetite and Food Intake
Leptin acts as an anorexigenic hormone, suppressing appetite and promoting satiety.[1] It achieves this by modulating the activity of key neuronal populations in the arcuate nucleus of the hypothalamus:
-
Stimulation of POMC neurons: Leptin activates neurons that produce pro-opiomelanocortin (POMC), a precursor to α-melanocyte-stimulating hormone (α-MSH), which is a potent appetite suppressant.[1][12]
-
Inhibition of AgRP/NPY neurons: Leptin inhibits neurons that co-express agouti-related peptide (AgRP) and neuropeptide Y (NPY), both of which are powerful appetite stimulants.[1][14]
Energy Expenditure
Leptin increases energy expenditure, in part by activating the sympathetic nervous system, leading to increased thermogenesis.[1] It also promotes the utilization of fatty acids as a fuel source.[1]
Glucose Homeostasis and Insulin Sensitivity
Leptin plays a significant role in regulating glucose metabolism, with some effects being independent of its influence on body weight.[15][16] It enhances insulin sensitivity in peripheral tissues like the skeletal muscle and liver, which improves glucose uptake and utilization.[1][15] Leptin can also decrease hepatic glucose production.[15] The interplay between leptin and insulin is complex; insulin stimulates leptin synthesis and secretion, while leptin can inhibit insulin synthesis and secretion from pancreatic beta cells.[15][17]
Table 1: Quantitative Effects of Leptin Administration on Metabolic Parameters in ob/ob Mice
| Parameter | Treatment Group | Result | Reference |
| Food Intake | 10 μ g/day human leptin for 7 days | Reduced to ~20% of control intake | [18] |
| Body Weight | 2 μ g/day human leptin for 7 days | Significant reduction compared to control | [18] |
| Serum Glucose | 10 μ g/day human leptin for 7 days | Normalized levels | [18] |
| Serum Insulin | All leptin-treated groups (1-42 μ g/day ) | Reduced levels | [18] |
| Rectal Temperature | 10 and 42 μ g/day human leptin for 7 days | Corrected low temperatures | [18] |
Table 2: Effects of Leptin Infusion on Body Composition in Rats
| Parameter | Treatment Group | Result | Reference |
| Body Fat | Fourth ventricle infusion of 0.6 μg leptin/day for 12 days | Increased by 13% with no change in food intake | [19] |
| Body Fat | Third ventricle infusion of 0.3 μg leptin/day | Decreased | [19] |
| Lean Tissue | Third ventricle infusion of 0.3 μg leptin/day | Decreased | [19] |
Neuroendocrine Function
Leptin acts as a permissive signal for several neuroendocrine axes, indicating to the brain that there are sufficient energy stores to support energy-intensive processes like reproduction and growth.[20][21]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis: Leptin is a permissive factor for puberty and the maintenance of normal reproductive function.[20][22] In states of energy deficit and low leptin levels, the HPG axis is suppressed.
-
Hypothalamic-Pituitary-Thyroid (HPT) Axis: Leptin can stimulate the production of thyrotropin-releasing hormone (TRH), thereby influencing thyroid function.[21]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Leptin interacts with the HPA axis, and its levels show an inverse circadian rhythm to cortisol.[20]
-
Growth Hormone (GH) Axis: Leptin is involved in the neuroendocrine control of GH secretion through complex interactions at the hypothalamic level.[20]
Cardiovascular Effects
The role of leptin in the cardiovascular system is multifaceted and, in some cases, paradoxical.[23][24] While leptin may have some beneficial effects, hyperleptinemia, often associated with obesity, is linked to adverse cardiovascular outcomes.[23][25]
-
Endothelial Function: Leptin's effect on vascular function is complex. While it may have some nitric oxide-dependent vasodilator actions, it can also promote endothelial dysfunction in states of hyperleptinemia.[23]
-
Inflammation and Oxidative Stress: Leptin can stimulate the production of pro-inflammatory cytokines and promote oxidative stress, which may contribute to the pathogenesis of atherosclerosis.[23][26]
-
Vascular Smooth Muscle Cells: Leptin has been shown to stimulate the migration and proliferation of vascular smooth muscle cells.[23]
-
Thrombosis and Angiogenesis: Leptin may also have prothrombotic and angiogenic effects.[23]
Experimental Protocols
A variety of experimental approaches are employed to investigate the physiological effects of leptin receptor activation.
Animal Models
-
ob/ob Mice: These mice have a mutation in the gene encoding leptin, leading to a complete lack of the hormone. They are a widely used model to study the effects of leptin replacement therapy.[18][27]
-
db/db Mice: These mice have a mutation in the gene encoding the leptin receptor, resulting in a non-functional receptor. They are used to model leptin resistance.[8]
-
Diet-Induced Obese (DIO) Rodents: These models are created by feeding animals a high-fat diet, leading to obesity and leptin resistance, which more closely mimics the common form of human obesity.[27]
-
Transgenic and Knockout Models: Mice with targeted deletions or modifications of specific components of the leptin signaling pathway (e.g., STAT3, SHP2) are used to dissect the roles of individual signaling molecules.[10][12]
Leptin Administration
-
Peripheral Administration: Leptin can be administered systemically through subcutaneous or intraperitoneal injections, or via continuous infusion using osmotic minipumps.[18][28]
-
Central Administration: To study the direct central effects of leptin, it can be infused directly into the brain ventricles (intracerebroventricularly) or into specific brain nuclei.[13][19]
Analytical Techniques
-
Metabolic Cages: These are used to measure food and water intake, energy expenditure (via indirect calorimetry), and physical activity.
-
Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR) are used to quantify fat and lean mass.
-
Hormone and Metabolite Assays: Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are used to measure circulating levels of leptin, insulin, glucose, and other hormones and metabolites.
-
Molecular Biology Techniques: Western blotting is used to assess the phosphorylation state and abundance of signaling proteins. Quantitative real-time PCR (qRT-PCR) is used to measure the expression of target genes.
-
Electrophysiology: Patch-clamp recordings are used to study the direct effects of leptin on the electrical activity of neurons.[13]
Caption: General Experimental Workflow.
Therapeutic Implications and Future Directions
The discovery of leptin opened up new avenues for the treatment of obesity and related metabolic disorders.[29][30] Recombinant human leptin (metreleptin) is approved for the treatment of generalized lipodystrophy, a condition characterized by a loss of adipose tissue and severe metabolic abnormalities.[2][28] However, the use of leptin as a treatment for common obesity has been largely unsuccessful due to the prevalence of leptin resistance.[29][31]
Future research is focused on:
-
Overcoming Leptin Resistance: Developing strategies to enhance leptin sensitivity, such as combination therapies or leptin analogs with improved blood-brain barrier penetration.[29][32]
-
Targeting Downstream Pathways: Identifying and targeting molecules downstream of the leptin receptor to bypass the resistance at the receptor level.[32]
-
Understanding Tissue-Specific Leptin Action: Further elucidating the distinct roles of leptin signaling in different neuronal populations and peripheral tissues to develop more targeted therapies.[7]
Conclusion
Activation of the leptin receptor triggers a complex array of physiological responses that are central to the regulation of energy balance, neuroendocrine function, and cardiovascular health. A thorough understanding of the intricate signaling pathways and their downstream effects is essential for the development of novel therapeutic strategies targeting the leptin system for the treatment of metabolic diseases. This guide provides a foundational overview of the current knowledge in the field, highlighting key quantitative data and experimental approaches to aid researchers and drug development professionals in their endeavors.
References
- 1. Physiology of Leptin: Understanding the Hormone's Role in Energy Regulation and Metabolism - DoveMed [dovemed.com]
- 2. Physiology of leptin: energy homeostasis, neuroendocrine function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Hunting for the functions of short leptin receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 7. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine.org [endocrine.org]
- 10. mdpi.com [mdpi.com]
- 11. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. From observation to experimentation: leptin action in the mediobasal hypothalamus1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Leptin therapy, insulin sensitivity, and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leptin therapy, insulin sensitivity, and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of leptin in the control of insulin-glucose axis [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Leptin-induced increase in body fat content of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroendocrine regulation and actions of leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leptin as a Modulator of Neuroendocrine Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Leptin signaling and obesity: cardiovascular consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 26. mdpi.com [mdpi.com]
- 27. Leptin expression and action: New experimental paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Leptin Analogs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 29. Perspectives in the therapeutic use of leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The future of leptin and leptin analogues in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | Leptin and Obesity: Role and Clinical Implication [frontiersin.org]
- 32. Leptin Therapeutics [diabetesobesity.org.uk]
Methodological & Application
Application Notes and Protocols: Anti-Mouse Leptin R Antibody for Western Blot
These application notes provide detailed protocols and guidelines for the use of Anti-Mouse Leptin R Antibody in Western Blotting applications. They are intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Introduction
The Leptin Receptor (Leptin R), also known as OB-R, is a single-transmembrane receptor belonging to the class I cytokine receptor superfamily. It plays a crucial role in the regulation of body weight, metabolism, and energy homeostasis by binding to the adipocyte-secreted hormone, leptin.[1][2] The long-form of the receptor (LepRb) is the primary signaling-competent isoform and activates several intracellular signaling pathways, including the JAK-STAT, MAPK, and PI3K pathways.[3][4][5][6] This document provides a detailed protocol for the detection of mouse Leptin R using a polyclonal Anti-Mouse Leptin R Antibody in Western Blotting.
Product Information
| Feature | Specification |
| Antibody Name | Anti-Mouse Leptin R Antibody |
| Host Species | Goat / Rabbit (Polyclonal) |
| Reactivity | Mouse, Rat (potential cross-reactivity with Human)[7][8] |
| Immunogen | Recombinant mouse Leptin R[9] |
| Predicted Molecular Weight | Short form: ~100 kDa, Long form: ~125 kDa[2] |
| Storage | Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles.[10] |
Recommended Reagents and Buffers
| Reagent | Formulation |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA |
| Protease Inhibitor Cocktail | Commercially available cocktail |
| Phosphatase Inhibitor Cocktail | Commercially available cocktail |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |
| Running Buffer (10X) | 250 mM Tris base, 1.92 M glycine, 1% SDS |
| Transfer Buffer (10X) | 250 mM Tris base, 1.92 M glycine, 20% methanol |
| TBST (10X) | 1 M Tris-HCl (pH 7.6), 80 g NaCl, 2 g KCl, 10 ml Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Primary Antibody Dilution Buffer | 5% BSA in TBST |
| Secondary Antibody | HRP-conjugated Anti-Goat IgG or Anti-Rabbit IgG |
Experimental Protocols
A. Sample Preparation (Mouse Tissue Lysate)
-
Excise mouse tissue (e.g., hypothalamus, liver, adipose tissue) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer to a new pre-chilled microfuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use.
B. SDS-PAGE and Western Blotting
-
Thaw the protein lysate on ice.
-
Mix 20-40 µg of protein lysate with 4X Laemmli Sample Buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples and a molecular weight marker onto a 4-12% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 90 minutes at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
C. Immunodetection
-
Wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the Anti-Mouse Leptin R Antibody, diluted in Primary Antibody Dilution Buffer, overnight at 4°C with gentle agitation. Refer to the table below for recommended dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.
Recommended Antibody Dilutions
| Application | Recommended Starting Dilution | Dilution Range |
| Western Blot | 0.1 µg/mL or 1:1000 | 0.1 - 2.0 µg/mL or 1:500 - 1:2000[9][10][11] |
Note: The optimal dilution should be determined experimentally by the end-user.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Leptin R signaling pathway and the Western Blot experimental workflow.
Caption: Leptin Receptor Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Insufficient primary antibody concentration. | Increase the antibody concentration or incubate overnight at 4°C.[12] |
| Low abundance of Leptin R in the sample. | Load more protein (up to 50 µg) per lane. Use a positive control if available.[12][13] | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[13] | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of non-fat milk. |
| Primary or secondary antibody concentration is too high. | Further dilute the antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Ensure the use of a high-quality, affinity-purified antibody. Perform a peptide competition assay. |
| Protein degradation. | Use fresh samples and always include protease inhibitors in the lysis buffer.[13][14] | |
| Splice variants or post-translational modifications. | Consult literature for known isoforms and modifications of Leptin R.[14] | |
| Bands at Incorrect Molecular Weight | Post-translational modifications (e.g., glycosylation). | This can cause the protein to migrate slower than its predicted molecular weight.[14] |
| Protein cleavage or degradation. | This can result in bands at a lower molecular weight.[14] |
For further troubleshooting, refer to general Western Blotting guides and the specific antibody datasheet provided by the manufacturer.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Leptin Receptor Polyclonal Antibody (PA1-053) [thermofisher.com]
- 3. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Leptin Receptor Antibodies | Invitrogen [thermofisher.com]
- 8. Leptin Receptor Antibodies [antibodies-online.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Anti-Mouse Leptin R - Leinco Technologies [leinco.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Application Note: Direct Immunofluorescence Staining of Tissue Sections Using Alexa Fluor™ 488 Conjugated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections.[1][2] This protocol details the direct immunofluorescence (IF) method, where a primary antibody is directly conjugated to a fluorophore, eliminating the need for a secondary antibody.[2][3] This approach simplifies the workflow and reduces potential sources of background noise.
The specified "AF497" antibody is presumed to be a typographical error for an antibody conjugated with Alexa Fluor™ 488 (AF488) . Alexa Fluor™ 488 is a bright, photostable green fluorophore with an excitation peak around 496-499 nm and an emission peak at approximately 519-520 nm.[4][5][6] It is a high-performance alternative to FITC, offering greater brightness and resistance to photobleaching and pH changes.[5][7]
This protocol provides a comprehensive guide for staining both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.
Principle of Direct Immunofluorescence
The core of this technique is the specific binding of a fluorophore-labeled primary antibody to its target antigen within the tissue. The location of the antigen is then visualized by exciting the fluorophore with a light source of a specific wavelength and detecting the emitted fluorescence with a microscope.
Caption: Principle of direct immunofluorescence staining.
I. Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
FFPE tissues require deparaffinization, rehydration, and antigen retrieval steps to unmask epitopes that may have been altered by formalin fixation.[1]
A. Required Materials
-
Reagents: Xylene, Ethanol (100%, 95%, 80%, 70%), Deionized water, Antigen Retrieval Buffer, Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS), Primary antibody conjugated to Alexa Fluor™ 488, Nuclear counterstain (e.g., DAPI), Anti-fade mounting medium.
-
Equipment: Coplin jars, Water bath or pressure cooker, Humidified chamber, Fluorescence microscope.
B. Experimental Protocol
Caption: Workflow for FFPE immunofluorescence staining.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval: This step is crucial for unmasking epitopes cross-linked by formalin fixation.[1][9][10] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER).[3][9] HIER is the most common method.[9][10]
-
HIER Method: Immerse slides in a Coplin jar with Antigen Retrieval Buffer. Heat using a microwave, pressure cooker, or water bath.[9] Maintain at a sub-boiling temperature (e.g., 95°C) for 10-20 minutes.[3][9]
-
Allow slides to cool on the benchtop for at least 30 minutes before proceeding.[3]
-
Rinse slides in wash buffer (e.g., PBS).
-
-
Permeabilization (Optional): If the target antigen is intracellular, incubate sections with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate sections with a blocking buffer for 1 hour at room temperature in a humidified chamber.[11]
-
Primary Antibody Incubation:
-
Dilute the Alexa Fluor™ 488 conjugated primary antibody in blocking buffer to its predetermined optimal concentration.
-
Tap off excess blocking buffer from the slides and apply the diluted primary antibody solution.
-
Incubate in a humidified chamber, protected from light. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Washing: Gently wash the slides 3 times with wash buffer (e.g., PBS or TBS) for 5 minutes each to remove unbound antibodies.[11]
-
Counterstaining:
-
Mounting and Visualization:
-
Apply a drop of anti-fade mounting medium and carefully place a coverslip, avoiding air bubbles.
-
Seal the edges with clear nail polish if desired.
-
Visualize using a fluorescence microscope with the appropriate filter set for Alexa Fluor™ 488 (Excitation/Emission: ~496/519 nm).[5]
-
II. Protocol for Frozen Tissues
Frozen tissue sections generally do not require deparaffinization or intensive antigen retrieval, but fixation is necessary.
A. Required Materials
-
Reagents: Fixative (e.g., ice-cold Acetone or 4% Paraformaldehyde), PBS or TBS, Blocking Buffer, Primary antibody conjugated to Alexa Fluor™ 488, Nuclear counterstain (e.g., DAPI), Anti-fade mounting medium.
-
Equipment: Coplin jars, Humidified chamber, Fluorescence microscope.
B. Experimental Protocol
-
Sectioning and Fixation:
-
Cut frozen tissue blocks into 5-20 µm sections using a cryostat.
-
Mount sections onto charged slides. Slides can be stored at -80°C.
-
Prior to staining, air dry the slides for 20-30 minutes.
-
Fix the sections. A common method is immersion in ice-cold acetone for 10 minutes.[11] Alternatively, use 4% paraformaldehyde for 15-20 minutes.
-
Wash slides 3 times in PBS for 5 minutes each.
-
-
Blocking: Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.[11]
-
Primary Antibody Incubation:
-
Dilute the Alexa Fluor™ 488 conjugated primary antibody in blocking buffer.
-
Apply the antibody solution and incubate in a humidified chamber (1-2 hours at room temperature or overnight at 4°C), protected from light.[11]
-
-
Washing, Counterstaining, and Mounting: Follow steps 6-8 from the FFPE protocol.
III. Data Presentation and Controls
Quantitative Data Summary
For reproducible results, optimization is key. The following tables provide starting points for critical parameters.
Table 1: Recommended Antigen Retrieval Conditions (HIER for FFPE)
| Buffer | pH | Heating Method | Time (minutes) |
|---|---|---|---|
| Sodium Citrate | 6.0 | Microwave/Water Bath | 10-20[3] |
| Tris-EDTA | 9.0 | Microwave/Water Bath | 10-20 |
Note: For many antigens, EDTA buffer at pH 9.0 can be more effective than citrate at pH 6.0.[9]
Table 2: General Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Time |
|---|---|---|---|
| Permeabilization | Triton X-100 in PBS | 0.1 - 0.5% | 10-15 min |
| Blocking | Normal Serum or BSA in PBS | 5-10% (Serum) or 1-5% (BSA) | 1 hour[11] |
| Primary Antibody | AF488 Conjugate | Varies (start with 1:100 - 1:500) | 1-2 hours (RT) or Overnight (4°C)[11] |
| Counterstain | DAPI | 1-5 µg/mL | 2-5 min[8] |
Essential Controls
-
Isotype Control: Use a non-specific antibody of the same isotype and with the same fluorophore conjugate at the same concentration as the primary antibody. This helps determine non-specific binding of the antibody itself.
-
No Primary Antibody Control: Omit the primary antibody incubation step to check for autofluorescence or non-specific binding of other reagents.
-
Positive Control: Use a tissue known to express the target antigen to confirm the protocol and antibody are working correctly.
-
Negative Control: Use a tissue known not to express the target antigen to ensure specificity.
IV. Troubleshooting
Table 3: Common IHC-IF Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No or Weak Signal | Ineffective antigen retrieval | Optimize HIER (try a different buffer pH, increase heating time).[12][13] |
| Primary antibody concentration too low | Increase antibody concentration or incubation time.[14] | |
| Antibody lost activity | Use a fresh antibody aliquot; ensure proper storage.[14] | |
| Photobleaching | Minimize light exposure; use anti-fade mounting medium. | |
| High Background | Primary antibody concentration too high | Titrate the antibody to find the optimal dilution.[15] |
| Inadequate blocking | Increase blocking time or change blocking reagent.[14] | |
| Insufficient washing | Increase the number and/or duration of wash steps.[14] | |
| Tissue autofluorescence | Use a commercial autofluorescence quenching reagent. | |
| Non-specific Staining | Cross-reactivity of antibody | Use a more specific antibody; confirm with knockout/knockdown samples if possible.[16] |
| Incomplete deparaffinization (FFPE) | Use fresh xylene and extend incubation times.[13] | |
| Tissue Damage/Detachment | Overly harsh antigen retrieval | Reduce heating time/temperature; use adhesive slides.[12] |
| | Poor fixation | Ensure optimal fixation time and technique.[15] |
References
- 1. nanostring.com [nanostring.com]
- 2. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 3. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. abcam.com [abcam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 11. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 15. bma.ch [bma.ch]
- 16. blossombio.com [blossombio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Mouse Leptin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and immune responses. Its biological effects are mediated through the leptin receptor (Leptin R or OB-R), a single-transmembrane receptor belonging to the class I cytokine receptor superfamily. The long form of the receptor, LepRb, possesses intracellular signaling capabilities and is expressed in various tissues, including the hypothalamus and on cells of the immune system.
Flow cytometry is a powerful technique for the identification and quantification of cell surface and intracellular proteins on a single-cell basis. This document provides detailed application notes and protocols for the detection of mouse Leptin R on immune cells, particularly splenocytes, using a polyclonal Anti-Mouse Leptin R Antibody. Understanding the expression patterns of Leptin R on different immune cell subsets is critical for elucidating the role of leptin in immunomodulation and for the development of therapeutics targeting leptin signaling pathways in various disease models.
Data Presentation
The following table summarizes expected quantitative data for Leptin R expression on various mouse immune cell populations as determined by flow cytometry. Note that expression levels can vary depending on the mouse strain, age, and physiological state.
| Cell Type | Marker | Recommended Antibody Concentration (per 10^6 cells) | Expected Percentage of Leptin R Positive Cells | Mean Fluorescence Intensity (MFI) Shift (Compared to Isotype) |
| Mouse Splenocytes | Anti-Mouse Leptin R | 2.5 µg | Variable | Moderate |
| CD4+ T Cells | Anti-Mouse CD4 | 2.5 µg Anti-Leptin R | Low to Moderate | Low to Moderate |
| CD8+ T Cells | Anti-Mouse CD8 | 2.5 µg Anti-Leptin R | Low to Moderate | Low to Moderate |
| B Cells | Anti-Mouse B220/CD19 | 2.5 µg Anti-Leptin R | Moderate | Moderate |
| Monocytes/Macrophages | Anti-Mouse CD11b/F4/80 | 2.5 µg Anti-Leptin R | Moderate to High | Moderate to High |
Signaling Pathway
Leptin binding to its receptor, LepRb, initiates a cascade of intracellular signaling events. The Janus kinase 2 (JAK2) associated with the intracellular domain of LepRb is activated upon ligand binding, leading to the phosphorylation of tyrosine residues on both JAK2 and LepRb. These phosphorylated sites serve as docking stations for various signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3), which upon phosphorylation, dimerizes and translocates to the nucleus to regulate gene expression. Other key pathways activated by LepRb include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways.
Caption: Leptin Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Primary Antibody: Goat Anti-Mouse Leptin R polyclonal antibody (e.g., R&D Systems, Cat# AF497 or equivalent).
-
Isotype Control: Polyclonal Goat IgG (ensure it is from the same supplier and has the same modifications as the primary antibody).
-
Secondary Antibody (if using unconjugated primary): Fluorochrome-conjugated anti-goat IgG antibody.
-
Cell Markers (Optional, for multicolor analysis): Fluorochrome-conjugated antibodies against mouse CD4, CD8, B220, CD11b, etc.
-
Cells: Freshly isolated mouse splenocytes.
-
Red Blood Cell (RBC) Lysis Buffer: 1X RBC Lysis Buffer (e.g., BioLegend, Cat# 420301).
-
Staining Buffer: Phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) and 0.1% sodium azide.
-
Fc Block: Purified anti-mouse CD16/CD32 antibody (e.g., BD Biosciences, Cat# 553142).
-
Fixation Buffer (Optional): 1-4% paraformaldehyde in PBS.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.
Experimental Workflow
Caption: Flow Cytometry Experimental Workflow.
Detailed Protocol for Staining Mouse Splenocytes
-
Single-Cell Suspension Preparation: a. Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of cold PBS. b. Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a 3 mL syringe. c. Rinse the strainer with an additional 5-10 mL of cold PBS to collect the remaining cells. d. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Red Blood Cell Lysis: a. Resuspend the cell pellet in 1-2 mL of 1X RBC Lysis Buffer. b. Incubate for 3-5 minutes at room temperature with gentle agitation. c. Add 10 mL of cold PBS to stop the lysis reaction. d. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Counting and Resuspension: a. Resuspend the cell pellet in 1 mL of Staining Buffer. b. Perform a cell count using a hemocytometer or an automated cell counter. c. Adjust the cell concentration to 1 x 10^7 cells/mL in Staining Buffer.
-
Fc Receptor Blocking: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add 1 µL of Fc Block to each tube. c. Incubate for 10-15 minutes at 4°C.
-
Antibody Staining: a. Without washing, add the recommended amount of Anti-Mouse Leptin R antibody (typically 2.5 µg) or the corresponding isotype control to the appropriate tubes. b. If performing multicolor analysis, add the other cell surface marker antibodies at their predetermined optimal concentrations. c. Vortex gently and incubate for 30-45 minutes at 4°C in the dark.
-
Washing: a. Add 2 mL of Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step one more time.
-
Data Acquisition: a. Resuspend the cell pellet in 300-500 µL of Staining Buffer. b. Acquire data on a flow cytometer. Ensure that compensation is properly set up if using multiple fluorochromes. Collect a sufficient number of events (e.g., 50,000 - 100,000) for robust statistical analysis.
Data Analysis and Gating Strategy
-
Gating: a. Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. b. Gate on single cells using FSC-A versus FSC-H to exclude doublets. c. If a viability dye is used, gate on the live cell population. d. From the live, single-cell population, identify different immune cell subsets using specific markers (e.g., CD4 for T helper cells, CD8 for cytotoxic T cells, B220 for B cells, CD11b for monocytes/macrophages). e. Within each gated population, analyze the expression of Leptin R by creating a histogram of the fluorescence intensity for the Leptin R channel.
-
Controls:
-
Unstained Control: Use to set the baseline fluorescence of the cell population.
-
Isotype Control: Use to determine the level of non-specific binding of the primary antibody. The gate for Leptin R positive cells should be set based on the isotype control staining.
-
Compensation Controls: For multicolor experiments, single-stained controls for each fluorochrome are essential to correct for spectral overlap.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Inadequate Fc blocking- Antibody concentration too high- Insufficient washing | - Ensure proper Fc blocking- Titrate the primary antibody to determine the optimal concentration- Increase the number of wash steps |
| Weak or no signal | - Low expression of Leptin R- Antibody not functional- Incorrect flow cytometer settings | - Use a positive control cell line or tissue known to express Leptin R- Check antibody datasheet for validated applications and storage conditions- Optimize detector voltages and laser power |
| High cell death | - Harsh cell preparation- Lysis buffer incubation too long | - Handle cells gently and keep them on ice- Adhere to the recommended incubation time for the lysis buffer |
| Cell clumps | - Presence of DNA from dead cells | - Add DNase to the staining buffer (e.g., 10-20 µg/mL) |
recommended antibody dilution for IHC staining
An optimal antibody dilution is paramount for achieving specific and sensitive staining in Immunohistochemistry (IHC), ensuring clear visualization of target antigens within the cellular and tissue context. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in determining the ideal antibody concentration for their IHC experiments.
Introduction to Antibody Dilution in IHC
Immunohistochemistry is a powerful technique that relies on the specific binding of antibodies to their target antigens in tissue sections. The concentration of the primary antibody is a critical factor that directly influences the staining quality. An antibody concentration that is too high can lead to non-specific background staining, while a concentration that is too low may result in a weak or absent signal. Therefore, optimizing the antibody dilution is a crucial step in developing a robust and reproducible IHC protocol.
The ideal antibody dilution is dependent on several factors, including:
-
Antibody Affinity and Avidity: High-affinity antibodies will require a more dilute solution.
-
Antigen Abundance and Accessibility: Tissues with high levels of target antigen may require a more dilute antibody solution. The method of tissue fixation and antigen retrieval can also impact antigen accessibility.
-
Detection System: The sensitivity of the detection system used will influence the required antibody concentration. More sensitive systems generally allow for more dilute antibody solutions.
-
Incubation Time and Temperature: Longer incubation times or higher temperatures can enhance the signal, potentially allowing for a more dilute antibody solution.
Recommended Antibody Dilution Ranges
The recommended antibody dilution is typically provided by the manufacturer on the antibody datasheet. This suggested range is a good starting point for optimization. It is important to note that this is a guideline, and the optimal dilution will need to be determined empirically for each specific experimental setup.
Below is a table summarizing typical starting dilution ranges for various antibodies used in IHC.
| Antibody Target | Clonality | Host Species | Starting Dilution Range | Format |
| Cytokeratin 18 | Monoclonal | Mouse | 1:100 - 1:500 | Purified |
| CD31 | Polyclonal | Rabbit | 1:50 - 1:200 | Purified |
| Ki-67 | Monoclonal | Rabbit | 1:200 - 1:800 | Purified |
| Estrogen Receptor | Monoclonal | Mouse | 1:50 - 1:100 | Purified |
| PD-L1 | Monoclonal | Rabbit | 1:100 - 1:400 | Purified |
Experimental Protocol: Antibody Dilution Optimization
This protocol outlines the steps for performing a titration experiment to determine the optimal primary antibody dilution for IHC staining.
3.1. Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Deparaffinization and rehydration reagents (e.g., xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Diluent (e.g., PBS with 1% BSA)
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
3.2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The choice of buffer and heating method (microwave, pressure cooker, water bath) should be optimized for the specific antibody and antigen.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Prepare a series of dilutions of the primary antibody in the diluent. A typical starting range is 1:50, 1:100, 1:200, 1:400, and 1:800.
-
Apply each dilution to a separate tissue section and incubate overnight at 4°C in a humidified chamber. Include a negative control slide where the primary antibody is omitted.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with the appropriate HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Wash slides with PBS.
-
Apply the DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope. The optimal dilution is the one that provides strong, specific staining of the target antigen with minimal background.
-
Visualizing Experimental Workflows and Signaling Pathways
4.1. Antibody Dilution Optimization Workflow
The following diagram illustrates the key steps in optimizing the antibody dilution for an IHC experiment.
Caption: Workflow for optimizing antibody dilution in IHC.
4.2. Example Signaling Pathway for IHC Analysis
IHC is often used to investigate the expression and localization of proteins within signaling pathways. The diagram below shows a simplified representation of a generic kinase signaling cascade.
Caption: A generic signaling pathway amenable to IHC analysis.
Optimizing Fluorescent Western Blotting: Protocols for AF497 Detection
For researchers, scientists, and drug development professionals, achieving a high signal-to-noise ratio is paramount in Western blotting for reliable protein quantification. This document provides detailed application notes and protocols specifically tailored for Western blotting using AF497-conjugated antibodies, with a focus on optimizing blocking and incubation times to enhance detection sensitivity and minimize background.
Fluorescent Western blotting offers a broad dynamic range and the potential for multiplexing, making it a powerful tool in protein analysis. AF497, a bright and photostable green fluorescent dye, is spectrally similar to Alexa Fluor 488. The following protocols are designed to provide a robust starting point for your experiments, with recommendations for optimization to suit your specific antibody and target protein.
Key Considerations for Fluorescent Western Blotting
Success in fluorescent Western blotting hinges on meticulous optimization of several key steps. Unlike traditional chemiluminescent detection, fluorescent methods are more susceptible to background interference from various sources.
-
Membrane Selection: The choice of membrane is critical. Low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membranes are recommended to minimize autofluorescence.[1]
-
Blocking Buffer: The blocking agent should be carefully selected to prevent non-specific antibody binding without introducing background fluorescence. While non-fat dry milk is a common blocking agent, it can be a source of autofluorescence and may not be ideal for all fluorescent applications.[1] Protein-free blocking buffers or those specifically formulated for fluorescent Western blotting can significantly improve results.
-
Antibody Dilution: Proper titration of both primary and secondary antibodies is crucial to maximize the signal-to-noise ratio.[2]
-
Light Protection: Fluorophores are susceptible to photobleaching. From the secondary antibody incubation step onwards, it is imperative to protect the membrane from light.[3]
Experimental Protocols
The following protocols provide a detailed methodology for performing a fluorescent Western blot with an AF497-conjugated antibody.
Blocking Procedure
The blocking step is essential to prevent the non-specific binding of antibodies to the membrane.
Recommended Blocking Buffers:
| Blocking Agent | Concentration | Buffer | Notes |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) | A common choice for fluorescent Westerns. Ensure high-purity, fatty-acid-free BSA. |
| Commercial Blocking Buffers | Per manufacturer's instructions | Provided or recommended buffer | Often optimized for low background in fluorescent applications. |
| Fish Gelatin | 0.5-1% (w/v) | TBS or PBS | Can be effective in reducing certain types of background. |
| Non-fat Dry Milk | 5% (w/v) | TBS or PBS | Use with caution due to potential for autofluorescence.[1] Not recommended for detecting phosphoproteins.[4] |
Protocol:
-
After transferring proteins to the membrane, wash the membrane briefly with TBS or PBS.
-
Immerse the membrane in the chosen blocking buffer.
-
Incubate for 30 to 60 minutes at room temperature with gentle agitation.[4][5]
-
For optimal results, filter the blocking solution to remove any particulates that could settle on the membrane and cause fluorescent artifacts.[6]
Antibody Incubation
Precise incubation times and antibody concentrations are critical for achieving a strong specific signal.
Primary Antibody Incubation:
| Temperature | Incubation Time | Notes |
| Room Temperature | 1-2 hours | A good starting point for many antibodies.[7][8] |
| 4°C | Overnight (12-16 hours) | Often yields higher specific signal and lower background.[4][7][8] |
Protocol:
-
Dilute the primary antibody in fresh blocking buffer to the recommended concentration. If no recommendation is available, a starting dilution of 1:1000 is common.
-
After blocking, decant the blocking buffer and add the diluted primary antibody solution to the membrane.
-
Incubate with gentle agitation for the desired time and temperature.
Secondary Antibody Incubation (AF497-conjugated):
| Temperature | Incubation Time | Notes |
| Room Temperature | 1-2 hours | Protect from light during incubation.[5][9] |
Protocol:
-
Following primary antibody incubation, wash the membrane three to five times for 5-10 minutes each with wash buffer (TBST or PBST: TBS or PBS with 0.1% Tween-20).[5]
-
Dilute the AF497-conjugated secondary antibody in fresh blocking buffer. A starting dilution of 1:5,000 to 1:20,000 is often recommended for fluorescently labeled secondary antibodies.[10]
-
Add the diluted secondary antibody solution to the membrane and incubate for 1-2 hours at room temperature with gentle agitation, protected from light.[5][9]
-
After incubation, wash the membrane as described in step 1, again protecting from light.
-
Briefly rinse the membrane with TBS or PBS to remove any residual detergent before imaging.
Visualization
dot
Caption: A flowchart of the key steps in a fluorescent Western blot protocol.
Troubleshooting and Optimization
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking buffer by trying different agents or increasing the blocking time.
-
Consider adding 0.1-0.2% Tween-20 to the antibody dilution buffer (but not necessarily the blocking buffer) to reduce non-specific binding.[6]
-
Ensure that the membrane was not allowed to dry out at any point.
-
-
Weak or No Signal:
-
Increase the concentration of the primary or secondary antibody.
-
Increase the incubation time for the primary antibody (e.g., switch to overnight at 4°C).
-
Ensure that the imaging system is set to the correct excitation and emission wavelengths for AF497 (approximately 497 nm and 520 nm, respectively).
-
Confirm that the primary and secondary antibodies are compatible (e.g., anti-mouse secondary for a mouse primary).
-
By carefully considering each step of the Western blotting process and systematically optimizing blocking and incubation parameters, researchers can achieve high-quality, reproducible results with AF497-conjugated antibodies.
References
- 1. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 2. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Western blot blocking: Best practices | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. Fluorescent Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: AF497 in the Study of Metabolic Disease Models
Introduction to AF497 and its Target: The Leptin Receptor
AF497 is a research-grade polyclonal antibody specifically designed to detect the mouse leptin receptor (LepR), also known as OB-R or CD295.[1][2] It is not a therapeutic agent but a critical tool for researchers to investigate the role of leptin signaling in various physiological and pathological states, including metabolic diseases. The leptin receptor is a key player in the regulation of energy homeostasis, appetite, and body weight.[3][4] Dysregulation of the leptin signaling pathway is strongly associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4]
The leptin receptor gene is responsible for the "diabetes" (db) and "fatty" (fa) mutations in mice and rats, respectively. Rodents with these mutations exhibit a phenotype of severe obesity and are widely used as models for metabolic disease research.[5] AF497 allows researchers to visualize and quantify the expression and localization of the leptin receptor in tissues from these and other metabolic disease models, providing insights into the mechanisms of leptin resistance and the pathophysiology of metabolic disorders.
Quantitative Data Summary
The following table summarizes the key specifications and recommended applications for the AF497 antibody, providing a quick reference for experimental design.
| Parameter | Specification |
| Product Name | Anti-Mouse Leptin R Antibody, AF497 |
| Target | Mouse Leptin Receptor (LepR/OB-R) |
| Host Species | Goat |
| Clonality | Polyclonal |
| Immunogen | Mouse myeloma cell line NS0-derived recombinant mouse Leptin R (Ala20-Gly839) |
| Purification | Antigen Affinity-purified |
| Specificity | Detects mouse Leptin R. Shows approximately 30% cross-reactivity with recombinant human Leptin R in direct ELISAs.[1][2] |
| Validated Applications | Western Blot, Flow Cytometry, Immunohistochemistry, Immunocytochemistry, Mass Spectrometry, Immunoprecipitation.[1][2] |
| Recommended Dilutions | Western Blot: 0.1 µg/mL; Flow Cytometry: 2.5 µg/10^6 cells; Immunohistochemistry: 5-15 µg/mL.[1] |
| Formulation | Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose. |
| Reconstitution | Reconstitute at 0.2 mg/mL in sterile PBS.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leptin receptor signaling pathway and a general experimental workflow for utilizing AF497 in metabolic disease model research.
Caption: Leptin Receptor Signaling Pathway.
References
Application Note: Immunofluorescence Staining of Leptin Receptor in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
The leptin receptor (LepR) is a single-transmembrane receptor belonging to the type I cytokine receptor family. It plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism by responding to the adipocyte-derived hormone, leptin.[1][2] The long-form of the receptor, LepRb, is the primary signaling-competent isoform in the central nervous system and is highly expressed in various hypothalamic nuclei, including the arcuate (ARC), ventromedial (VMH), and dorsomedial (DMH) nuclei, as well as in other brain regions.[1][3] Dysfunctional leptin signaling is associated with obesity and metabolic disorders. Immunofluorescence (IF) is a powerful technique to visualize the distribution and localization of LepR in neurons, providing insights into the specific neural circuits modulated by leptin. This document provides a detailed protocol for the immunofluorescent staining of the leptin receptor in both cultured neurons and brain tissue sections.
Leptin Receptor Signaling Pathway
Leptin binding to the homodimeric LepRb initiates a cascade of intracellular signaling events. This binding triggers the activation of the associated Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the intracellular domain of LepRb.[1] These phosphorylated sites serve as docking stations for various signaling molecules, leading to the activation of several key pathways:
-
JAK-STAT Pathway: This is a primary pathway for leptin signaling. Phosphorylated tyrosine residues on LepRb recruit Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2][4] Upon phosphorylation by JAK2, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are critical for appetite control.[1][4]
-
PI3K-Akt-mTOR Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is also a point of convergence for insulin signaling.[4][5] This pathway is involved in regulating neuronal survival, plasticity, and glucose metabolism.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by leptin, playing a role in neuronal plasticity.[4][6]
Negative regulation of leptin signaling is mediated by molecules such as the Suppressor of Cytokine Signaling 3 (SOCS3), which can inhibit JAK2 activity.[4]
Caption: Leptin Receptor Signaling Pathways in Neurons.
Quantitative Data
The expression of leptin receptor mRNA varies across different brain regions. The long-form (LepRb) is crucial for signaling, while short forms are involved in leptin transport across the blood-brain barrier.[6][7][8]
Table 1: Relative mRNA Expression of Leptin Receptor Isoforms in Rat Brain Regions
| Brain Region | Short Form LepR mRNA Level | Long Form (LepRb) mRNA Level | Primary Function | Reference |
|---|---|---|---|---|
| Brain Microvessels | Extremely High | Low | Leptin Transport | [8][9] |
| Choroid Plexus | High | Low | Leptin Transport | [7][8] |
| Hypothalamus | Low | High | Energy Homeostasis, Appetite | [8][10] |
| Cerebellum | Low | Higher than Hypothalamus | Motor Control, Metabolism |[8] |
Data are qualitative summaries from referenced literature and indicate relative expression levels.
Experimental Protocols
Antibody Selection and Validation
The specificity of the primary antibody is critical for accurate immunofluorescence. It is recommended to use antibodies that have been validated for the specific application (e.g., immunofluorescence on brain tissue) and species.[11][12][13] Validation can be confirmed through manufacturer datasheets, publications, or in-house validation using positive and negative controls (e.g., tissue from LepR knockout animals).
Recommended Primary Antibodies:
-
Rabbit polyclonal anti-Leptin Receptor
-
Mouse monoclonal anti-Leptin Receptor
Protocol 1: Immunofluorescence on Cultured Neurons
This protocol is suitable for primary neuronal cultures or neuronal cell lines.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary antibody against Leptin Receptor
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Workflow Diagram:
Caption: Immunofluorescence workflow for cultured neurons.
Procedure:
-
Fixation: Aspirate the culture medium and rinse cells gently with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[14]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[15][16] This step is necessary for intracellular targets.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Dilute the primary anti-LepR antibody in Blocking Buffer to its optimal concentration (typically 1:100 to 1:500). Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.[16]
-
Washing: The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 ng/mL in PBS) for 5-10 minutes to stain the nuclei.[14][16]
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a confocal or epifluorescence microscope.
Protocol 2: Immunofluorescence on Brain Tissue Sections
This protocol is for free-floating or slide-mounted cryosections of brain tissue.
Materials:
-
Perfused and post-fixed brain tissue, sectioned on a cryostat or vibratome (30-40 µm thickness)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization/Blocking Buffer: 5-10% Normal Goat Serum, 0.3% Triton X-100 in PBS
-
Primary antibody against Leptin Receptor
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Antifade mounting medium
-
Microscope slides
Workflow Diagram:
Caption: Immunofluorescence workflow for brain tissue sections.
Procedure:
-
Preparation: Use free-floating sections in a multi-well plate.
-
Washing: Wash sections three times in PBS for 10 minutes each on an orbital shaker.
-
Blocking and Permeabilization: Incubate the sections in Permeabilization/Blocking Buffer for 1-2 hours at room temperature.[17]
-
Primary Antibody Incubation: Dilute the primary anti-LepR antibody in the same buffer. Incubate the sections for 24-48 hours at 4°C with gentle agitation.[17][18]
-
Washing: Wash the sections 3-5 times with PBS containing 0.1% Triton X-100 (PBS-T) for 10 minutes each.[17]
-
Secondary Antibody Incubation: Incubate in the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 2 hours at room temperature, protected from light.[19]
-
Wasting: Wash the sections three times with PBS for 10 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 10-15 minutes.
-
Mounting: Mount the sections onto charged microscope slides. Allow them to air-dry briefly before coverslipping with antifade mounting medium.
-
Imaging: Image the slides using a confocal microscope for optimal resolution and optical sectioning.
Troubleshooting
Table 2: Common Issues and Solutions in LepR Immunofluorescence
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., Bovine Serum Albumin). |
| Primary antibody concentration too high | Perform a titration to find the optimal antibody concentration. | |
| Non-specific secondary antibody binding | Include a control with only the secondary antibody. Ensure the blocking serum is from the same species as the secondary antibody. | |
| Weak or No Signal | Primary antibody not effective | Check antibody validation data. Try a different antibody clone or from a different vendor. |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low LepR expression in the sample | Use positive control tissue known to express high levels of LepR (e.g., hypothalamus).[20] | |
| PFA over-fixation masking the epitope | Consider performing antigen retrieval (e.g., heat-induced epitope retrieval with citrate buffer).[16][21] |
| Photobleaching | Excessive light exposure | Minimize light exposure during incubations and imaging. Use an antifade mounting medium. |
References
- 1. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mapping of mouse brain regions innervated by leptin receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 6. Leptin: a diverse regulator of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin receptor gene expression and number in the brain are regulated by leptin level and nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of leptin receptor isoforms in rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Frontiers | Leptin Receptor Expression in Mouse Intracranial Perivascular Cells [frontiersin.org]
- 11. bicellscientific.com [bicellscientific.com]
- 12. Leptin Receptor Antibodies [antibodies-online.com]
- 13. Anti-Leptin Receptor Antibodies | Invitrogen [thermofisher.com]
- 14. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. health.uconn.edu [health.uconn.edu]
- 16. Immunocytochemistry (ICC) Protocol [hellobio.com]
- 17. Brain immunohistochemistry [bio-protocol.org]
- 18. Immunohistochemistry [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. sinobiological.com [sinobiological.com]
Application Note: Detection of Leptin Receptor (LEPR) in Mouse Hypothalamus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptin, an adipocyte-derived hormone, is a cornerstone in the regulation of energy homeostasis, primarily through its action on the hypothalamus.[1][2][3] The long-form leptin receptor (LEPRb), a member of the cytokine receptor superfamily, is essential for mediating these effects.[4][5] Its activation in hypothalamic nuclei—including the arcuate (ARC), ventromedial (VMH), dorsomedial (DMH), and paraventricular (PVN) nuclei—initiates signaling cascades that control food intake and energy expenditure.[3][6][7] Consequently, the accurate detection and quantification of LEPR in the mouse hypothalamus are critical for research in obesity, diabetes, and metabolic disorders. This document provides detailed protocols for the localization and quantification of LEPR protein and mRNA in the mouse hypothalamus using immunohistochemistry/immunofluorescence, Western blotting, and in situ hybridization.
Key Methodologies Overview
Detecting LEPR in the hypothalamus can be achieved through several complementary techniques:
-
Immunohistochemistry (IHC) & Immunofluorescence (IF): These methods are ideal for localizing LEPR protein within specific hypothalamic nuclei and neuronal populations. They provide crucial spatial context, revealing which cells express the receptor. However, antibody specificity can be a challenge, making rigorous validation essential.[8]
-
Western Blotting: This technique allows for the quantification of total LEPR protein levels in hypothalamic tissue lysates. It is useful for assessing changes in overall receptor expression but does not provide spatial information.[9][10][11]
-
In Situ Hybridization (ISH): ISH is a highly specific method for detecting LEPR mRNA.[7][12][13][14] It is particularly valuable for confirming gene expression in specific cells and can circumvent issues related to antibody availability and specificity.[4][14]
Leptin Receptor Signaling Pathway
Leptin binding to LEPRb on hypothalamic neurons triggers multiple signaling cascades.[1][15] The most well-characterized is the JAK-STAT pathway, where Janus kinase 2 (JAK2) is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][15] Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and regulates the transcription of target genes like pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[6] The induction of nuclear pSTAT3 is a reliable marker for LEPRb activation.[8][16] Other important pathways include the PI3K-Akt and SHP2-ERK cascades.[1][15]
Caption: Simplified diagram of the canonical JAK-STAT leptin signaling pathway in hypothalamic neurons.
Experimental Workflow: Immunohistochemistry
The following diagram outlines a typical workflow for detecting LEPR in mouse hypothalamic tissue using immunohistochemistry.
Caption: Experimental workflow for LEPR detection by immunohistochemistry.
Detailed Experimental Protocols
Protocol 1: LEPR Immunohistochemistry/Immunofluorescence (IHC/IF)
This protocol is adapted from standard procedures for brain tissue staining.[17][18]
1. Tissue Preparation: a. Deeply anesthetize the mouse (e.g., ketamine/xylazine or chloral hydrate i.p.).[17][18] b. Perform transcardial perfusion with ice-cold 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). c. Dissect the brain and postfix in 4% PFA overnight at 4°C.[18] d. Cryoprotect the brain by immersing in 20% sucrose in PBS, followed by 30% sucrose in PBS at 4°C until the brain sinks.[18] e. Freeze the brain and cut 25-40 µm coronal sections using a cryostat. Store sections in a cryoprotectant solution at -20°C.[18]
2. Staining Procedure: a. Rinse free-floating sections multiple times in PBS to remove the cryoprotectant. b. Perform antigen retrieval if necessary (this step is antibody-dependent and may require optimization). c. Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., 3-5% normal donkey or goat serum with 0.25% Triton X-100 in PBS).[17][18] d. Incubate sections with a validated primary antibody against LEPR (e.g., chicken anti-rat LEPRb, 1:100 dilution) in blocking buffer overnight at 4°C.[19] e. Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBS-T). f. Incubate with an appropriate fluorophore-conjugated secondary antibody (e.g., Donkey anti-Chicken Alexa Fluor 568, 1:500) for 2 hours at room temperature.[19] g. For chromogenic detection (IHC), use a biotinylated secondary antibody followed by incubation with an avidin-biotin complex (ABC) solution and detection with diaminobenzidine (DAB).[20] h. Wash sections three times in PBS, mount on slides, and coverslip with an appropriate mounting medium, containing DAPI for nuclear counterstaining if desired.[18]
3. Imaging and Analysis: a. Image sections using a confocal or fluorescence microscope. b. Quantify LEPR-positive cells or signal intensity within specific hypothalamic nuclei. Co-localization with neuronal markers (e.g., NeuN) or specific neuropeptides can be performed to identify the phenotype of LEPR-expressing cells.[19][20]
Protocol 2: LEPR Western Blotting
This protocol allows for the quantification of LEPR protein in hypothalamic tissue.
1. Tissue Lysis and Protein Extraction: a. Rapidly dissect the hypothalamus from a mouse brain and snap-freeze in liquid nitrogen. b. Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. b. Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody against LEPR overnight at 4°C. c. Wash the membrane three times for 10 minutes each in TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film. g. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 3: LEPR In Situ Hybridization (ISH)
This protocol is based on commercially available RNAscope™ technology, which provides high specificity and sensitivity.[14][20]
1. Tissue Preparation: a. Rapidly dissect the mouse brain, embed in OCT compound, and freeze on dry ice.[14] b. Collect 14-20 µm cryosections on SuperFrost Plus slides and store them at -80°C until use.[14]
2. Hybridization (RNAscope™ Assay): a. Follow the manufacturer's protocol (e.g., Advanced Cell Diagnostics) for fresh-frozen sections.[14] This typically involves post-fixation, dehydration, and protease treatment. b. Hybridize sections with a specific probe targeting LEPR mRNA (a probe recognizing all isoforms or a specific variant like LEPRb can be used) for 2 hours at 40°C.[7][14] c. Perform a series of signal amplification steps as per the manufacturer's instructions. d. Detect the signal using a chromogenic substrate (e.g., DAB for a brown precipitate or Fast Red for a red precipitate) or a fluorescent label.[14] e. Counterstain with a suitable nuclear stain like hematoxylin or DAPI.[14] f. Dehydrate, clear, and coverslip the slides.
3. Imaging and Analysis: a. Image slides using a brightfield or fluorescence microscope. b. The signal often appears as distinct dots, which can be counted per cell to provide a semi-quantitative measure of mRNA expression.[14] The distribution of LEPR mRNA can be mapped across different hypothalamic nuclei.[7][13]
Data Presentation: Quantitative Analysis
Quantitative data on LEPR expression can vary based on the mouse strain, age, and metabolic state. The following table summarizes representative findings.
| Method | Hypothalamic Region | Animal Model | Key Finding | Reference |
| qRT-PCR | Hypothalamus | LepRb-deficient mice | LepRb mRNA is predominantly expressed in the hypothalamus compared to short isoforms. Its expression is significantly reduced in LepRb-deficient mice. | [14] |
| IHC (Cell Count) | Dorsomedial Hypothalamus (DMH) | db/db mice with Ad-LepRb | Adenovirus-mediated re-expression of LepRb was present in ~11.6% of all DMH cells, exclusively in neurons. | [19] |
| ISH / IHC | Hypothalamic Neurons | LepRb-Cre-tdTomato mice | Over 90% of tdTomato-tagged (LepRb-expressing) hypothalamic neurons co-expressed Lepr mRNA. | [20] |
| Western Blot | Hypothalamus | Agrp-Cre vs. TrspAgrpKO mice on HFD | Leptin injection increased pSTAT3 levels in female TrspAgrpKO mice, indicating restored leptin signaling, but not in control female mice. | [9] |
Expected Outcomes and Interpretation
The successful application of these protocols should provide a clear picture of LEPR expression and signaling in the mouse hypothalamus.
Caption: Logic diagram of expected outcomes and potential troubleshooting paths.
References
- 1. Leptin signalling pathways in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of leptin-induced transcripts in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Localization of leptin receptor mRNA and the long form splice variant (Ob-Rb) in mouse hypothalamus and adjacent brain regions by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leptin receptor neurons in the mouse hypothalamus are colocalized with the neuropeptide galanin and mediate anorexigenic leptin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Leptin Signaling in the Hypothalamus - Abhiram Sahu [grantome.com]
- 12. Localization of leptin receptor mRNA expression in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Localization ( Ob-Rb ) of leptin receptor mRNA and the long form splice variant in mouse hypothalamus and adjacent brain regions by in situ hybridization | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Leptin Receptor Expression in Mouse Intracranial Perivascular Cells [frontiersin.org]
- 15. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leptin receptor-expressing neurons in ventromedial nucleus of the hypothalamus contribute to weight loss caused by fourth ventricle leptin infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leptin Targets in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Leptin receptor expression in the dorsomedial hypothalamus stimulates breathing during NREM sleep in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leptin Receptor Expression in Mouse Intracranial Perivascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Western Blot Signals for Leptin Receptor (Leptin R)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals when performing Western blots for the leptin receptor (Leptin R).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common problems encountered during the detection of Leptin R via Western blot, categorized by the experimental stage.
1. Issues Related to Sample Preparation and Protein Extraction
-
Question: I am not detecting any Leptin R signal. Could the issue be my protein lysate?
-
Answer: Yes, improper sample preparation is a common cause of weak or no signal. Leptin R is a membrane protein, requiring specific lysis buffers for efficient extraction. Ensure your lysis buffer contains detergents strong enough to solubilize membranes (e.g., RIPA buffer). Additionally, always include protease inhibitors in your lysis buffer to prevent protein degradation.[1] The abundance of Leptin R can be low in certain tissues or cell types, so you may need to load a higher amount of total protein per well.[1][2]
-
-
Question: What is the expected molecular weight of the Leptin R? I see multiple bands or no band at the expected size.
-
Answer: The leptin receptor has several isoforms with different molecular weights. The long form (OB-RL), which is capable of signal transduction, has a predicted molecular weight of around 130-150 kDa.[3] Shorter isoforms exist and may be detected at lower molecular weights.[4] Post-translational modifications such as glycosylation can also cause the protein to migrate at a higher apparent molecular weight. Furthermore, a soluble form of the leptin receptor (sLR) can be found in plasma with a molecular mass of approximately 180 kDa.[5][6] Always check the datasheet for the specific antibody you are using for information on the expected band sizes.[3][4]
-
2. Issues Related to Gel Electrophoresis and Protein Transfer
-
Question: How can I ensure my protein has been transferred efficiently from the gel to the membrane?
-
Answer: Inefficient protein transfer is a frequent reason for weak signals.[7][8] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[9][10] For large proteins like Leptin R, optimizing the transfer time and voltage is crucial. A wet transfer system is often recommended for higher molecular weight proteins over a semi-dry system.[1] Including a low percentage of SDS (e.g., 0.01-0.05%) in the transfer buffer can aid in the transfer of large proteins.[2]
-
-
Question: Does the type of membrane I use matter for Leptin R detection?
-
Answer: Yes, the choice of membrane can impact your results. PVDF membranes are generally recommended for proteins of the size of Leptin R due to their higher binding capacity and mechanical strength, which is beneficial for protocols that require stripping and reprobing.[11] Nitrocellulose membranes can also be used, but PVDF may provide better retention and signal.[11] Ensure the membrane pore size is appropriate; 0.45 µm is suitable for a protein of this size.[]
-
3. Issues Related to Antibody Incubation and Signal Detection
-
Question: My signal is very faint. Should I increase the antibody concentration?
-
Answer: A weak signal can be due to a suboptimal antibody concentration.[7][9] It is recommended to perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. You can try increasing the antibody concentration or extending the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[2][10]
-
-
Question: I have a high background on my blot, which might be masking a weak signal. What can I do?
-
Answer: High background can obscure weak signals.[7] This can be caused by insufficient blocking, improper antibody dilution, or inadequate washing.[8] Ensure you are blocking the membrane for at least 1 hour at room temperature with a suitable blocking agent like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[5] Sometimes, switching the blocking agent can help.[7] Also, ensure you are performing thorough washes between antibody incubation steps.[8]
-
-
Question: Could my primary or secondary antibody be the problem?
-
Answer: It's possible. Ensure your primary antibody is validated for Western blotting and is raised against the species you are studying.[13][14] Also, confirm that your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[10] Antibody activity can diminish over time, so check the expiration date and storage conditions.[2]
-
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your Western blot protocol for Leptin R. These may need to be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody | 1:500 - 1:1,000[13] |
| Secondary Antibody | 1:2,000 - 1:10,000 |
Table 2: Protein Loading and Transfer Parameters
| Parameter | Recommendation |
| Total Protein Load | 20 - 50 µg of total cell lysate per lane |
| SDS-PAGE Gel Percentage | 8% acrylamide gel[15] |
| Transfer Membrane | PVDF, 0.45 µm pore size[11] |
| Transfer Buffer | Standard Tris-Glycine buffer with 20% methanol. Consider adding 0.025-0.1% SDS for large proteins. |
| Wet Transfer Conditions | 100V for 90-120 minutes at 4°C |
Experimental Protocols
Protocol 1: Protein Extraction from Mammalian Cells
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blotting for Leptin R
-
SDS-PAGE: Mix 20-50 µg of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet transfer apparatus. Ensure the PVDF membrane is activated with methanol before use.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Leptin R antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations
Caption: Troubleshooting workflow for weak Leptin R Western blot signal.
Caption: Simplified Leptin Receptor (JAK/STAT) signaling pathway.[14]
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. rndsystems.com [rndsystems.com]
- 4. novusbio.com [novusbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western blot membrane: Selection and preparation guide | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Anti-Leptin Receptor Antibodies | Invitrogen [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background Staining
This guide provides troubleshooting strategies for researchers encountering high background staining in immunofluorescence (IF) experiments, with a focus on issues related to green-emitting fluorophores like Alexa Fluor™ 488.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in immunofluorescence?
High background staining in IF can arise from several factors, including but not limited to:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to unintended targets.
-
Primary or Secondary Antibody Issues: The concentration of the primary or secondary antibody may be too high, or the secondary antibody may be cross-reacting with the sample.
-
Washing Problems: Insufficient or improper washing steps can leave unbound antibodies behind, contributing to background noise.
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific staining. This is particularly common with aldehyde-based fixatives like formalin or paraformaldehyde.
-
Fixation Issues: The choice of fixative and the fixation time can influence background. For instance, glutaraldehyde is known to cause significant autofluorescence.
-
Sample Quality: The quality of the tissue section or cell preparation can impact staining. Necrotic tissue, for example, can non-specifically bind antibodies.
Q2: How can I determine the source of the high background?
To identify the source of the high background, it is recommended to include the proper controls in your experiment. A "secondary antibody only" control (omitting the primary antibody) is crucial. If high background is observed in this control, the issue likely lies with the secondary antibody or subsequent steps. If the background is low in this control but high in the full experiment, the primary antibody is likely the source of the problem.
Q3: Can the mounting medium contribute to high background?
Yes, the mounting medium can be a source of background fluorescence. Some mounting media may not be compatible with certain fluorophores or may autofluoresce. It is important to use a high-quality, anti-fade mounting medium specifically designed for fluorescence microscopy.
Troubleshooting Guide: High Background Staining
This guide provides a systematic approach to resolving high background staining issues.
Step 1: Optimize Blocking
Inadequate blocking is a frequent cause of high background.
-
Problem: Non-specific binding of antibodies to the sample.
-
Solution:
-
Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour at room temperature).
-
Try a different blocking agent. Common blocking buffers include those based on Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, or non-fat dry milk.
-
Ensure the blocking buffer is fresh and properly prepared.
-
Step 2: Titrate Antibodies
Using too high a concentration of either the primary or secondary antibody is a common mistake.
-
Problem: Excess antibody binding non-specifically.
-
Solution:
-
Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with a range of dilutions to find the best signal-to-noise ratio.
-
Step 3: Enhance Washing Steps
Insufficient washing will not adequately remove unbound antibodies.
-
Problem: Residual unbound antibodies creating background signal.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5 washes).
-
Increase the duration of each wash (e.g., from 5 to 10 minutes).
-
Add a mild detergent like Tween-20 (0.05%) to your wash buffer to help reduce non-specific binding.
-
Step 4: Address Autofluorescence
Autofluorescence is the natural fluorescence of the biological sample.
-
Problem: Endogenous fluorophores in the tissue or cells obscure the specific signal.
-
Solution:
-
If using aldehyde fixatives, consider a sodium borohydride treatment after fixation to quench autofluorescence.
-
Use a mounting medium that contains an anti-fade reagent.
-
For tissues known to have high autofluorescence (e.g., liver, spleen), consider using a commercial autofluorescence quenching kit.
-
Quantitative Data Summary
The following table provides a starting point for optimizing key quantitative parameters in your immunofluorescence protocol to reduce background staining.
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Blocking Time | 30 minutes | 1-2 hours | Allows for more complete blocking of non-specific sites. |
| Primary Antibody Dilution | 1:100 - 1:500 | 1:500 - 1:2000 | Reduces non-specific binding of the primary antibody. |
| Secondary Antibody Dilution | 1:200 - 1:1000 | 1:1000 - 1:5000 | Minimizes background from the secondary antibody. |
| Number of Washes | 3 washes | 5-6 washes | More effectively removes unbound antibodies. |
| Wash Duration | 5 minutes each | 10-15 minutes each | Provides more time for unbound antibodies to diffuse out. |
Experimental Protocols & Workflows
Below is a diagram illustrating a typical troubleshooting workflow when encountering high background staining.
Caption: Troubleshooting workflow for high background staining in immunofluorescence.
Technical Support Center: Leptin Receptor Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during immunohistochemistry (IHC) for the leptin receptor, with a specific focus on reducing background staining.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals and lead to misinterpretation of results. This guide addresses common causes and provides solutions in a question-and-answer format.
Q1: I am observing high background staining across my entire tissue section. What are the likely causes and how can I fix this?
A1: Diffuse, non-specific staining is often due to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Blocking of Non-Specific Sites: Protein blocking is crucial to prevent antibodies from binding to non-antigenic sites through hydrophobic and ionic interactions.
-
Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with minimal background.[3]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.
-
Issues with Fixation: Over-fixation can lead to increased background.
-
Solution: Try reducing the fixation time for your tissue samples.[4]
-
Q2: My negative control (no primary antibody) shows significant background staining. What does this indicate?
A2: Staining in the negative control points towards issues with the detection system or endogenous factors in the tissue.
-
Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can react with the substrate, causing false-positive signals.
-
Endogenous Biotin: Tissues like the liver and kidney have high levels of endogenous biotin, which can be a major source of background when using biotin-based detection systems (e.g., ABC or LSAB).
-
Secondary Antibody Non-Specific Binding: The secondary antibody itself may be binding non-specifically.
-
Solution: Ensure your blocking step is sufficient and that you are using a high-quality, cross-adsorbed secondary antibody.
-
Q3: The background staining is localized to specific areas, like connective tissue. What could be the cause?
A3: This type of staining is often due to ionic or hydrophobic interactions.
-
Solution: Ensure your wash buffers contain a detergent like Tween-20 to reduce such interactions. Optimizing the salt concentration in your buffers can also help.
Frequently Asked Questions (FAQs)
Q: What is the best antigen retrieval method for leptin receptor IHC?
A: The optimal antigen retrieval method is antibody and tissue-dependent. Heat-Induced Epitope Retrieval (HIER) is commonly used. It is recommended to test different buffers and pH conditions. For the leptin receptor, heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) has been shown to be effective.[8] However, trying a citrate buffer (pH 6.0) as well is a good practice to determine the optimal condition for your specific antibody and tissue.[2][4][9][10]
Q: What are recommended positive controls for leptin receptor IHC?
A: Human and feline kidney tissue, as well as human breast tissue and feline liver, have been used as positive controls for leptin receptor staining.[7] Specifically, immunostaining is observed in tubular and some glomerular cells of the kidney.[7]
Q: How can I be sure my leptin receptor antibody is specific?
A: It is crucial to use an antibody that has been validated for IHC. Check the manufacturer's datasheet for validation data. Additionally, performing a Western blot can help confirm the antibody's specificity for the leptin receptor. Running appropriate negative controls, such as staining tissue known not to express the leptin receptor or using an isotype control antibody, is also essential.
Experimental Protocols
Protocol 1: Endogenous Peroxidase Quenching
This protocol is for use with HRP-conjugated detection systems.
-
After deparaffinization and rehydration, wash the slides in distilled water.
-
Prepare a 3% hydrogen peroxide solution in methanol or PBS.
-
Incubate the slides in the 3% hydrogen peroxide solution for 10-15 minutes at room temperature.
-
Wash the slides thoroughly with PBS.
-
Proceed with the antigen retrieval step.
Protocol 2: Endogenous Biotin Blocking
This protocol is for use with biotin-based detection systems.
-
Following antigen retrieval and before primary antibody incubation, wash the slides in PBS.
-
Incubate the slides with an avidin solution for 15 minutes at room temperature.
-
Rinse the slides briefly with PBS.
-
Incubate the slides with a biotin solution for 15 minutes at room temperature.
-
Rinse the slides with PBS and proceed with the protein blocking step.
Protocol 3: Protein Blocking
-
After antigen retrieval and any necessary endogenous enzyme or biotin blocking, wash the slides in PBS.
-
Prepare a blocking solution of 1-5% normal serum (from the same species as the secondary antibody) or 1-5% BSA in PBS.
-
Incubate the slides with the blocking solution for at least 30-60 minutes at room temperature in a humidified chamber.
-
Gently tap off the excess blocking solution before adding the primary antibody. Do not rinse.
Protocol 4: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and rehydrate the tissue sections.
-
Place the slides in a heat-resistant container with either 10 mM Sodium Citrate buffer (pH 6.0) or 10 mM Tris-EDTA buffer (pH 9.0).
-
Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes. Optimal time should be determined empirically.
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBS and proceed with the staining protocol.[9][10][11][12]
Data Presentation
The following table summarizes recommended conditions for leptin receptor IHC from various sources. It is important to note that optimal conditions should always be determined empirically in your own laboratory.
| Antibody (Supplier, Cat #) | Host | Application (Tissue) | Recommended Dilution | Antigen Retrieval |
| Polyclonal (Proteintech, 20966-1-AP) | Rabbit | IHC (Mouse liver) | 1:200 | Heat mediated with Tris-EDTA buffer (pH 9.0)[8] |
| Polyclonal (Thermo Fisher, PA5-18522) | Goat | IHC-P (Human liver) | 4-6 µg/mL | Heat-induced[13] |
| Polyclonal (Boster Bio, A00350) | Rabbit | IHC-P (Mouse kidney) | 0.5-1 µg/mL | Heat mediated in EDTA buffer (pH 8.0) |
| Polyclonal (Abcam, ab50424) | Goat | IHC-P | Not specified | Not specified |
| Polyclonal (GeneTex, GTX37636) | Rabbit | IHC-P, IHC-Fr (Rat, Pig) | Assay-dependent | Not specified |
| Polyclonal (MyBioSource, MBS2032445) | Rabbit | IHC (Rat) | Optimal working dilutions must be determined by end user | Not specified |
| Polyclonal (Elabscience, E-AB-53262) | Rabbit | IHC (Human liver cancer) | 1:40-1:200 | Not specified |
| Polyclonal (Abcam, ab5593) | Rabbit | IHC-Fr (Mouse, Rat, Human) | Assay-dependent | Not specified |
Visualizations
Caption: Troubleshooting workflow for high background in IHC.
Caption: Leptin receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 3. Blocking Solutions - IHC WORLD [ihcworld.com]
- 4. A Study on the Immunohistochemical Expressions of Leptin and Leptin Receptor in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Serum and Tissue Expression Levels of Leptin and Leptin Receptor Are Putative Markers of Specific Feline Mammary Carcinoma Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LEPR antibody (20966-1-AP) | Proteintech [ptglab.com]
- 8. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 9. biossusa.com [biossusa.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Leptin Receptor Polyclonal Antibody (PA5-18522) [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting AF497 Antibody in Paraffin-Embedded Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the AF497 antibody in formalin-fixed, paraffin-embedded (FFPE) tissue.
Frequently Asked Questions (FAQs)
Q1: Is the AF497 antibody validated for use in paraffin-embedded tissue?
A1: The datasheet for the anti-Mouse Leptin R Antibody (AF497) from R&D Systems indicates that its validated application is in immunohistochemistry on frozen sections .[1] While other anti-Leptin Receptor antibodies may work in FFPE tissue with appropriate antigen retrieval, the AF497 antibody is not guaranteed to perform optimally in this application.[2][3][4] Challenges in detecting the target protein in paraffin-embedded sections with this specific antibody are therefore not unexpected.
Q2: Why am I not seeing a signal with the AF497 antibody in my paraffin-embedded tissue sections?
A2: Several factors could contribute to a weak or absent signal. The most likely reason is that the formalin fixation process has masked the epitope that the AF497 antibody recognizes. This masking can often be reversed by a process called antigen retrieval.[5][6] Additionally, issues with tissue processing, antibody dilution, or the imaging setup can also lead to a lack of signal.
Q3: I am observing high background fluorescence. What could be the cause?
A3: High background is a common issue in immunofluorescence on FFPE tissues and can stem from several sources:
-
Autofluorescence: Formalin fixation itself can induce autofluorescence, often in the green spectrum where Alexa Fluor 488 (spectrally similar to AF497) emits.
-
Non-specific antibody binding: The primary or secondary antibody may be binding to non-target proteins in the tissue.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.
-
Antibody concentration: The concentration of the primary antibody may be too high.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot issues with the AF497 antibody in paraffin-embedded tissue.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Epitope Masking by Fixation | Implement an antigen retrieval protocol. This is a critical step for IHC on FFPE tissues. Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) can be effective. Optimization of the retrieval method, buffer, pH, and incubation time is often necessary. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended concentration for other applications as a reference and test a range of dilutions. |
| Inadequate Permeabilization | Ensure proper permeabilization of the tissue to allow the antibody to access the intracellular target. Include a detergent like Triton X-100 in your buffers. |
| Antibody Incompatibility with FFPE | As the AF497 antibody is validated for frozen sections, it may not be suitable for FFPE tissue regardless of optimization. Consider using an alternative anti-Leptin Receptor antibody that has been validated for IHC on paraffin-embedded sections.[2][3][4] |
| Incorrect Filter Sets on Microscope | Verify that the excitation and emission filters on your fluorescence microscope are appropriate for Alexa Fluor 488/AF497 (Excitation/Emission maxima: ~495/519 nm).[7] |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Tissue Autofluorescence | * Quenching: Treat sections with a quenching agent such as Sudan Black B or sodium borohydride. * Spectral Separation: If possible, consider using a secondary antibody conjugated to a fluorophore in the far-red spectrum to avoid the green autofluorescence common in FFPE tissues. |
| Non-specific Antibody Binding | * Increase Blocking: Increase the concentration and/or incubation time of your blocking solution. Common blocking agents include normal serum from the same species as the secondary antibody or bovine serum albumin (BSA). * Cross-adsorbed Secondary Antibody: If using an unconjugated primary with a secondary antibody, ensure the secondary has been cross-adsorbed to minimize off-target binding. |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
Experimental Protocols
Heat-Induced Epitope Retrieval (HIER)
This method uses heat to unmask epitopes. The choice of buffer and pH is critical and may need to be optimized for the specific antigen.
| Parameter | Recommendation |
| Reagents | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) |
| Heating Method | Microwave, pressure cooker, or water bath |
| Temperature | 95-100°C |
| Incubation Time | 10-20 minutes |
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Immerse slides in the pre-heated HIER buffer.
-
Heat for the recommended time and temperature.
-
Allow slides to cool in the buffer for at least 20 minutes before proceeding with staining.
Immunofluorescence Staining Protocol for FFPE Tissue
Signaling Pathway
The AF497 antibody targets the Leptin Receptor, which is involved in the JAK-STAT signaling pathway, crucial for regulating energy balance and metabolism.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Leptin Receptor Polyclonal Antibody (PA5-18522) [thermofisher.com]
- 3. nsjbio.com [nsjbio.com]
- 4. origene.com [origene.com]
- 5. bma.ch [bma.ch]
- 6. Immunohistochemistry Paraffin Troubleshooting: IHC-P Help: Novus Biologicals [novusbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Leptin Receptor (LepR) Antibody in Knockout Mice
Welcome to the technical support center for researchers utilizing leptin receptor (LepR) antibodies in knockout (KO) mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use knockout (KO) mice for validating a leptin receptor (LepR) antibody?
A1: Leptin receptor knockout mice are the gold standard for validating the specificity of an anti-LepR antibody. Since these mice lack the target protein, any signal detected in KO tissues using the antibody can be attributed to non-specific binding or cross-reactivity. A truly specific antibody should show a strong signal in wild-type (WT) tissue and no, or significantly diminished, signal in KO tissue.
Q2: My anti-LepR antibody datasheet says it's "knockout-validated," but I still see a band in my Western blot of KO mouse tissue. What could be the reason?
A2: Several factors could contribute to this issue:
-
Antibody Concentration: The antibody concentration may be too high, leading to non-specific binding. It is crucial to titrate the antibody to find the optimal concentration that maximizes the specific signal in WT samples while minimizing background in KO samples.
-
Blocking Inefficiency: Inadequate blocking of the membrane can result in non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. To test for this, run a control lane with only the secondary antibody (no primary antibody).
-
Presence of Other LepR Isoforms: Some KO models may not eliminate all isoforms of the leptin receptor. Verify the specific exon(s) deleted in your KO mouse strain and ensure your antibody targets a region that is absent in the KO model.
-
Off-Target Binding: The antibody may be cross-reacting with another protein of a similar molecular weight.
Q3: Can I use an antibody validated for Western blotting in immunohistochemistry (IHC) on LepR KO tissue?
A3: While an antibody validated for Western blotting is a good candidate, it is not guaranteed to work in IHC. The fixation process in IHC can alter the protein's conformation, potentially masking the epitope recognized by the antibody. It is essential to validate the antibody specifically for IHC using both WT and KO tissue sections to ensure specificity.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Membrane dried out. | - Titrate primary and secondary antibody concentrations.- Increase blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk).- Increase the number and duration of wash steps with TBST.- Ensure the membrane remains hydrated throughout the procedure. |
| Non-specific Bands in KO Lane | - Primary antibody cross-reactivity.- Secondary antibody non-specific binding.- Sample degradation. | - Use a different anti-LepR antibody, preferably one targeting a different epitope.- Run a secondary antibody-only control.- Prepare fresh tissue lysates with protease inhibitors. |
| Weak or No Signal in WT Lane | - Insufficient protein loading.- Low antibody concentration.- Inefficient protein transfer. | - Increase the amount of protein loaded per well.- Optimize the primary antibody concentration.- Verify transfer efficiency using Ponceau S staining. |
Immunohistochemistry (IHC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining | - Non-specific binding of primary or secondary antibody.- Endogenous peroxidase activity (for HRP-based detection). | - Optimize antibody dilutions.- Use a blocking serum from the same species as the secondary antibody.- Include a hydrogen peroxide quenching step to block endogenous peroxidases. |
| Non-specific Staining in KO Tissue | - Antibody cross-reactivity.- Inadequate blocking. | - Use a knockout-validated antibody.- Perform antigen retrieval optimization.- Increase blocking time and use appropriate blocking reagents. |
| Weak or No Staining in WT Tissue | - Epitope masking due to fixation.- Low antibody concentration. | - Optimize antigen retrieval method (heat-induced or enzymatic).- Titrate the primary antibody concentration. |
Experimental Protocols
Western Blotting Protocol for LepR Detection
-
Protein Extraction: Homogenize mouse hypothalamus tissue from both WT and LepR KO mice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 150V for 1.5 hours.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a knockout-validated anti-LepR antibody (e.g., Rabbit polyclonal to Leptin Receptor) diluted in 5% non-fat milk in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) Protocol for LepR in Mouse Brain
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight. Cryoprotect the brains in 30% sucrose.
-
Sectioning: Cut 30 µm coronal sections of the hypothalamus using a cryostat.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the sections in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes and then block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a knockout-validated anti-LepR antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 2 hours at room temperature.
-
Washing and Mounting: Wash the sections three times for 10 minutes each with PBS, counterstain with DAPI if desired, and mount on slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
Visualizations
Caption: Leptin Receptor Signaling Pathway.
Caption: Western Blot Experimental Workflow.
best practices for storing and handling AF497 antibody
Welcome to the technical support center for the AF497 antibody. This guide provides best practices for storing and handling the AF497 antibody, along with troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the AF497 antibody upon receipt?
A1: Upon receipt, the lyophilized antibody should be stored at -20°C to -70°C.[1][2] If you receive the liquid small pack size (-SP), it is shipped with polar packs and should also be stored immediately at -20°C to -70°C.[1]
Q2: How do I reconstitute the lyophilized AF497 antibody?
A2: Reconstitute the antibody at 0.2 mg/mL in sterile PBS.[1][2]
Q3: What are the recommended storage conditions for the reconstituted antibody?
A3: For short-term storage, the reconstituted antibody can be kept at 2°C to 8°C for up to one month.[1][2] For long-term storage, it should be stored at -20°C to -70°C for up to six months under sterile conditions.[1][2] It is crucial to use a manual defrost freezer and avoid repeated freeze-thaw cycles.[1][2]
Q4: Can I aliquot the reconstituted antibody?
A4: Yes, it is highly recommended to prepare single-use aliquots after reconstitution to minimize freeze-thaw cycles.[3]
Q5: In which applications can I use the AF497 antibody?
A5: The AF497 antibody is suitable for use in Western Blotting (WB), Flow Cytometry, and Immunohistochemistry (IHC).[1][2][4]
Q6: What is the species reactivity of the AF497 antibody?
A6: This antibody is reactive with mouse and human Leptin R. In direct ELISAs, there is approximately 30% cross-reactivity with recombinant human Leptin R.[2][4]
Quantitative Data Summary
| Parameter | Recommendation | Citations |
| Storage Temperature (Lyophilized) | -20°C to -70°C | [1][2] |
| Storage Temperature (Reconstituted, Short-term) | 2°C to 8°C (up to 1 month) | [1][2] |
| Storage Temperature (Reconstituted, Long-term) | -20°C to -70°C (up to 6 months) | [1][2] |
| Reconstitution Concentration | 0.2 mg/mL in sterile PBS | [1][2] |
| Western Blot Working Concentration | 0.1 µg/mL | [1][2] |
| Flow Cytometry Working Concentration | 2.5 µg/10^6 cells | [1][2] |
| Immunohistochemistry Working Concentration | 5-15 µg/mL | [1][2] |
Experimental Protocols
Immunohistochemistry (IHC) Staining of Frozen Tissue Sections
-
Tissue Preparation: Use perfusion-fixed frozen sections of the tissue of interest (e.g., rat brain).
-
Primary Antibody Incubation: Incubate the tissue sections with the AF497 antibody at a concentration of 15 µg/mL overnight at 4°C.[2]
-
Detection System: Use an appropriate secondary antibody detection system, such as an Anti-Goat HRP-DAB Cell & Tissue Staining Kit.
-
Counterstaining: Counterstain the tissue with hematoxylin to visualize cell nuclei.
-
Analysis: Specific labeling will appear brown, localized to the cytoplasm of the cells of interest, while the nuclei will be blue.[2]
Western Blot (WB)
-
Sample Preparation: Prepare protein lysates from your cells or tissues of interest. For a positive control, you can use Recombinant Mouse Leptin R Fc Chimera.
-
Electrophoresis and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the AF497 antibody at a concentration of 0.1 µg/mL overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Signal / Weak Signal | Improper antibody storage | Ensure the antibody has been stored at the recommended temperature and freeze-thaw cycles have been avoided. |
| Insufficient antibody concentration | Optimize the antibody concentration. Perform a titration experiment to find the optimal concentration for your application. | |
| Inactive secondary antibody | Verify the secondary antibody is working correctly with other primary antibodies. | |
| High Background / Non-specific Staining | Antibody concentration is too high | Reduce the concentration of the primary antibody. |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Fc receptor binding | For flow cytometry on mouse cells, consider using an Fc block (e.g., Mouse SeroBlock FcR).[5] | |
| Unexpected Bands in Western Blot | Protein degradation | Use fresh samples and add protease inhibitors to your lysis buffer. |
| Non-specific antibody binding | Increase the stringency of your washing steps or try a different blocking buffer. |
Visual Workflows
References
Validation & Comparative
Validating AF497 Antibody Specificity: A Comparative Guide to Peptide Block Assays and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of the peptide block assay for validating the specificity of the AF497 antibody, which targets the mouse Leptin Receptor[1][2], alongside other established validation methods.
The Principle of Peptide Block Assays
A peptide block, or peptide competition assay, is a straightforward method to confirm that an antibody binds to its intended target epitope.[3][4][5] The principle relies on pre-incubating the antibody with an excess of the immunizing peptide, which contains the epitope the antibody was raised against. If the antibody is specific, the peptide will occupy the antibody's antigen-binding sites, preventing it from binding to the target protein in subsequent applications like Western blotting or immunohistochemistry.[6][7] A significant reduction or elimination of the signal in the presence of the blocking peptide indicates specificity.[3][6]
Experimental Protocol: Peptide Block for AF497 (Leptin Receptor) Antibody
This protocol outlines a peptide block experiment using the AF497 antibody for Western blotting.
Materials:
-
Immunizing peptide for AF497 (recombinant mouse Leptin R, Ala20-Gly839)[1][8]
-
Protein lysate from mouse splenocytes (known to express Leptin Receptor)
-
Standard Western blotting reagents (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibody, ECL substrate)
Procedure:
-
Antibody and Peptide Preparation:
-
Reconstitute the lyophilized AF497 antibody and the immunizing peptide in sterile PBS as per the manufacturer's instructions.
-
Determine the optimal working concentration of the AF497 antibody for Western blotting (e.g., 0.1 µg/mL).[2]
-
Prepare two tubes of the diluted AF497 antibody in blocking buffer.
-
-
Blocking Step:
-
Western Blotting:
-
Run two identical lanes of mouse splenocyte lysate on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate one lane with the "Blocked Sample" and the other with the "Control Sample" overnight at 4°C.
-
Wash the membranes and incubate with a suitable HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
Data Presentation: Quantitative Analysis
The effectiveness of the peptide block is determined by comparing the signal intensity of the target band between the control and blocked samples.
| Sample | AF497 Antibody | Blocking Peptide | Signal Intensity (Arbitrary Units) | % Signal Reduction |
| Control | 0.1 µg/mL | - | 15,000 | 0% |
| Blocked | 0.1 µg/mL | 1 µg/mL | 1,200 | 92% |
Note: The data presented is representative and will vary depending on experimental conditions.
Experimental Workflow Diagram
Comparison with Alternative Validation Methods
While the peptide block assay is a valuable tool, a comprehensive validation strategy often involves multiple approaches. The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation.[10]
| Validation Method | Principle | Advantages | Disadvantages |
| Peptide Block | Pre-incubation of the antibody with its immunizing peptide to block the antigen-binding site.[3][4] | - Simple and cost-effective.- Directly assesses epitope binding. | - Does not rule out off-target binding of the antibody to other proteins with similar epitopes.[11]- Peptide may not fully represent the native protein conformation. |
| Genetic Strategies (Knockout/Knockdown) | Compares antibody signal in cells/tissues with and without the target protein expression. | - Considered the "gold standard" for specificity validation.[12]- Provides definitive evidence of target engagement. | - Knockout cell lines or tissues may not be readily available.[12]- Knockdown may be incomplete, leading to residual signal.[13] |
| Independent Antibody Strategies | Uses two or more independent antibodies that recognize different epitopes on the same target protein. | - Straightforward comparison.- Increases confidence in the observed staining pattern. | - Relies on the availability of a second, well-validated antibody. |
| Orthogonal Methods | Compares antibody-based results with data from non-antibody-based techniques (e.g., RNA-seq, mass spectrometry).[13] | - Provides independent confirmation of protein expression.- Cross-platform validation enhances data reliability. | - Requires access to different technologies and expertise.- Correlation between mRNA and protein levels can be variable. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The antibody is used to pull down its target protein, which is then identified by mass spectrometry.[13] | - Directly identifies the protein(s) bound by the antibody.- Can identify off-target interactors. | - Technically demanding and requires specialized equipment.- May not be suitable for all applications (e.g., immunohistochemistry). |
Logical Relationship of Validation Methods
References
- 1. biocompare.com [biocompare.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pacificimmunology.com [pacificimmunology.com]
- 4. Blocking with immunizing peptide protocol [abcam.com]
- 5. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 8. biocompare.com [biocompare.com]
- 9. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
- 10. genuinbiotech.com [genuinbiotech.com]
- 11. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. biocompare.com [biocompare.com]
A Comparative Guide to Leptin Receptor Antibodies: AF497 and Alternatives
For researchers in immunology, neuroscience, and metabolism, selecting the appropriate antibody for studying the leptin receptor (LepR) is crucial for experimental success. This guide provides a detailed comparison of the polyclonal antibody AF497 with other commercially available leptin receptor antibodies, offering insights into their characteristics, performance data, and suitable applications.
Overview of AF497
AF497 is a polyclonal goat antibody raised against the recombinant mouse leptin receptor. It is validated for use in several key applications, including Western Blot (WB), Immunohistochemistry (IHC), and Flow Cytometry.[1] While specific binding affinity data (Kd) for AF497 is not publicly available, its utility in detecting the leptin receptor in various experimental settings is well-documented.
Comparison with Alternative Leptin Receptor Antibodies
Several alternative antibodies to the leptin receptor are available, each with distinct characteristics. These can be broadly categorized as either antagonists, which inhibit leptin signaling, or agonists, which mimic the effects of leptin.
Antagonist Antibodies
Antagonist antibodies are valuable tools for studying the physiological roles of leptin by blocking its interaction with its receptor.
-
9F8: A monoclonal antibody that acts as a leptin antagonist by displacing leptin from its receptor.[2] It has been shown to inhibit leptin-induced signaling and biological effects in vitro.[2]
-
Allo-aca: A peptide antagonist of the leptin receptor that has demonstrated efficacy in both in vitro and in vivo models.[3][4] It exhibits very tight binding to the human leptin receptor.[5]
-
LDFI: A peptide antagonist of the leptin receptor.[6]
Agonist Antibodies
Agonist antibodies are useful for stimulating leptin signaling pathways and studying the downstream effects of receptor activation.
-
XPA.80.037: An allosteric agonist monoclonal antibody that activates the mouse leptin receptor.[7] It has been shown to reduce body weight and improve metabolic parameters in leptin-deficient mice.[7]
-
REGN4461 (Mibavademab): A fully human monoclonal antibody that acts as a leptin receptor agonist.[8] It has undergone preclinical and phase I clinical studies, demonstrating its potential in treating conditions associated with leptin deficiency.[8][9][10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for AF497 and its alternatives to facilitate a direct comparison of their performance.
| Antibody | Type | Host | Reactivity | Validated Applications | Immunogen |
| AF497 | Polyclonal | Goat | Mouse, Human (approx. 30% cross-reactivity)[1] | WB, IHC, Flow Cytometry, CyTOF-ready[1] | Recombinant mouse Leptin R (Ala20-Gly839)[1] |
| 9F8 | Monoclonal | Not Specified | Human | Leptin signaling bioassay, Plate binding assay[2] | Human leptin receptor[2] |
| Allo-aca | Peptide | Synthetic | Human, Mouse | In vitro and in vivo functional assays[3][4] | Not Applicable |
| XPA.80.037 | Monoclonal | Not Specified | Mouse | Flow cytometry, Cell-based in vitro assays, In vivo studies[7] | Mouse leptin receptor[7] |
| REGN4461 | Monoclonal | Human | Human, Mouse | In vivo studies, Clinical trials[8][9][10] | Human leptin receptor[9] |
| Antibody | Functional Activity | Binding Affinity / Potency |
| AF497 | Binding | Not Available |
| 9F8 | Antagonist | Displaces leptin binding[2] |
| Allo-aca | Antagonist | k_a : 5 x 10^5 M⁻¹s⁻¹; k_diss : 1.5 x 10⁻⁴ s⁻¹ (SPR); IC₅₀ : 200 pM (MCF-7 cell proliferation)[3][5] |
| XPA.80.037 | Agonist | EC₅₀ : 22 nmol/L (STAT3 phosphorylation)[11] |
| REGN4461 | Agonist | Effective in reducing body weight and improving metabolic parameters in vivo[8] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these antibodies. Below are general outlines for key experimental techniques.
Western Blotting (General Protocol)
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running a specified amount of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., AF497) at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunohistochemistry (General Protocol for Frozen Sections)
-
Tissue Preparation: Perfuse the animal and fix the tissue in 4% paraformaldehyde. Cryoprotect the tissue in a sucrose solution before embedding and freezing.
-
Sectioning: Cut frozen sections at a desired thickness using a cryostat.
-
Antigen Retrieval (if necessary): Perform antigen retrieval to unmask the epitope.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., AF497) at the recommended concentration overnight at 4°C.
-
Washing: Wash the sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Detection: Visualize the signal using a chromogen such as DAB.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Mounting and Imaging: Dehydrate, clear, and mount the sections for microscopic examination.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
-
Chip Preparation: Select and prepare a suitable sensor chip (e.g., CM5).
-
Ligand Immobilization: Immobilize the leptin receptor protein onto the sensor chip surface.
-
Analyte Injection: Inject the antibody (analyte) at various concentrations over the chip surface.
-
Data Collection: Monitor the association and dissociation of the antibody to the receptor in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_diss), and the equilibrium dissociation constant (Kd).[12]
Signaling Pathways and Experimental Workflows
The leptin receptor primarily signals through the JAK/STAT and MAPK pathways. Understanding these pathways is crucial for interpreting experimental results.
Leptin Receptor Signaling Pathways
// Nodes Leptin [label="Leptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LepR [label="Leptin Receptor\n(LepR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pERK [label="pERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription\nFactors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Leptin -> LepR [label="Binds"]; LepR -> JAK2 [label="Activates"]; JAK2 -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; JAK2 -> SHP2 [label="Activates"]; SHP2 -> Grb2; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK [label="Phosphorylates"]; ERK -> pERK; pERK -> Nucleus [label="Translocates"]; Nucleus -> Transcription_Factors [label="Activates"]; } dot Caption: Leptin Receptor Signaling Pathways
Experimental Workflow for Antibody Characterization
// Nodes Start [label="Start: Antibody Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Assay [label="Binding Affinity Assay\n(e.g., ELISA, SPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assay [label="Cell-Based Signaling Assay\n(e.g., STAT3 Phosphorylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Study [label="In Vivo Efficacy Study\n(e.g., in mouse models)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion: Select Optimal Antibody", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Binding_Assay; Binding_Assay -> Cell_Based_Assay; Cell_Based_Assay -> In_Vivo_Study; In_Vivo_Study -> Data_Analysis; Data_Analysis -> Conclusion; } dot Caption: Antibody Characterization Workflow
Conclusion
The choice of a leptin receptor antibody depends heavily on the specific research question and experimental design. AF497 is a reliable polyclonal antibody for the detection of mouse leptin receptor in various applications. For studies requiring functional modulation of the receptor, monoclonal antibodies such as the antagonist 9F8 or the agonist XPA.80.037 offer more specific tools. For translational research, agonist antibodies like REGN4461, with available preclinical and clinical data, are invaluable. By carefully considering the comparative data and experimental requirements outlined in this guide, researchers can make an informed decision to select the most suitable leptin receptor antibody for their studies.
References
- 1. biocompare.com [biocompare.com]
- 2. Identification of a monoclonal antibody against the leptin receptor that acts as an antagonist and blocks human monocyte and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An allosteric antibody to the leptin receptor reduces body weight and reverses the diabetic phenotype in the Lep(ob) /Lep(ob) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical, randomized phase 1, and compassionate use evaluation of REGN4461, a leptin receptor agonist antibody for leptin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of mibavademab (a leptin receptor agonist): Results from a first‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validating Leptin Receptor Antibodies: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and meaningful data. This guide provides a comprehensive comparison of validation strategies for leptin receptor (LepR) antibodies, with a primary focus on the gold standard: knockout (KO) mouse models.
The leptin receptor plays a crucial role in regulating energy homeostasis, and accurate detection of this receptor is essential for research in obesity, diabetes, and metabolic disorders. This guide presents experimental data from key validation techniques, detailed protocols, and a comparison with alternative validation methods to aid in the selection and validation of LepR antibodies.
Performance Comparison of Leptin Receptor Antibodies
The following tables summarize the performance of commercially available leptin receptor antibodies in key applications, highlighting their validation in wild-type (WT) versus leptin receptor knockout (LepR KO) mouse tissues. The use of KO models provides the most definitive evidence of antibody specificity.
| Antibody | Host/Clonality | Application | Wild-Type (WT) Mouse Brain Lysate | Leptin Receptor KO Mouse Brain Lysate | Citation |
| Antibody A (e.g., Abcam ab318272) | Rabbit Monoclonal | Western Blot | Specific band at ~130 kDa | No band detected | |
| Antibody B (e.g., Santa Cruz sc-8391) | Mouse Monoclonal | Western Blot | Band at ~130 kDa | No band detected | [1] |
| Antibody C (e.g., R&D Systems AF497) | Goat Polyclonal | Western Blot | Band at ~130 kDa | Not specified in available data |
Table 1: Western Blot Analysis of Leptin Receptor Antibodies in Wild-Type vs. Knockout Mouse Brain Lysates. The presence of a specific band in the wild-type lysate and its absence in the knockout lysate confirms the antibody's specificity for the leptin receptor.
| Antibody | Host/Clonality | Tissue | Wild-Type (WT) Mouse Hypothalamus | Leptin Receptor KO Mouse Hypothalamus | Citation |
| Antibody A (e.g., Abcam ab318272) | Rabbit Monoclonal | Hypothalamus | Specific staining in arcuate nucleus | No staining observed | |
| Antibody B (e.g., Santa Cruz sc-8391) | Mouse Monoclonal | Nodose Ganglia | Positive immunoreactivity | No immunoreactivity detected | [1] |
| Antibody C (e.g., R&D Systems AF497) | Goat Polyclonal | Brain | Staining localized to the cell surface | Not specified in available data |
Table 2: Immunohistochemistry (IHC) Analysis of Leptin Receptor Antibodies in Wild-Type vs. Knockout Mouse Tissues. Specific staining patterns in relevant brain regions of wild-type mice that are absent in knockout mice validate the antibody for IHC applications.
Functional Validation: Leptin-Induced STAT3 Phosphorylation
A critical aspect of antibody validation is confirming that it recognizes a functional receptor. Leptin binding to its receptor triggers the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] This downstream signaling event can be used to assess the presence of a functional leptin receptor.
| Treatment Group | Wild-Type (WT) Mouse Hypothalamus (pSTAT3/total STAT3 ratio) | Leptin Receptor KO Mouse Hypothalamus (pSTAT3/total STAT3 ratio) |
| Vehicle Control | Baseline | Baseline |
| Leptin (3 mg/kg, i.p.) | Significant increase | No significant increase |
Table 3: Functional Validation of Leptin Receptor by Assessing Leptin-Induced STAT3 Phosphorylation. A robust increase in the ratio of phosphorylated STAT3 to total STAT3 in the hypothalamus of wild-type mice following leptin stimulation, and the absence of this response in knockout mice, confirms the presence and functionality of the leptin receptor.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below to ensure reproducibility.
Western Blot Protocol for Leptin Receptor Detection
-
Tissue Homogenization: Homogenize mouse hypothalamus tissue from both wild-type and LepR KO mice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary leptin receptor antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6]
Immunohistochemistry (IHC) Protocol for Leptin Receptor in Mouse Brain
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in 30% sucrose solution.
-
Sectioning: Cut 30 µm thick coronal sections of the hypothalamus using a cryostat.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS and then block with 5% normal serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary leptin receptor antibody (e.g., 1:500 dilution) overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.[7]
Leptin-Induced STAT3 Phosphorylation Assay
-
Animal Treatment: Fast wild-type and LepR KO mice overnight. Inject mice intraperitoneally (i.p.) with either vehicle (saline) or recombinant leptin (3 mg/kg).
-
Tissue Collection: After 45 minutes, euthanize the mice and rapidly dissect the hypothalamus.[2]
-
Western Blot Analysis: Prepare protein lysates from the hypothalamic tissue as described in the Western Blot protocol.
-
Antibody Incubation: Probe the membranes with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Quantification: Quantify the band intensities for pSTAT3 and total STAT3. Calculate the pSTAT3/total STAT3 ratio for each sample.
Visualizing Key Processes and Comparisons
To further clarify the experimental workflows and underlying biological principles, the following diagrams are provided.
Caption: Leptin receptor signaling cascade.
Caption: Experimental workflow for knockout validation.
Alternative Validation Methods: A Comparison
While knockout validation is the most rigorous method, other techniques can also provide evidence of antibody specificity.
| Validation Method | Principle | Pros | Cons |
| Knockout (KO) Model | The target protein is completely absent, providing a true negative control.[8] | Unambiguous and definitive results for specificity.[9] | Time-consuming and expensive to generate KO models; potential for compensatory mechanisms. |
| siRNA Knockdown | Small interfering RNA is used to temporarily reduce the expression of the target protein.[8] | Relatively quick and less expensive than KO models; allows for transient protein reduction.[9] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Cell Lines with Differential Expression | Use of cell lines known to have high and low/no expression of the target protein. | Can be a quick and straightforward initial screen for antibody specificity. | Expression levels may not be completely null in the negative control; not always representative of in vivo conditions. |
| Cell Treatment | Inducing or suppressing protein expression through chemical or biological treatment. | Useful for targets whose expression is dynamically regulated. | Treatment may have unintended effects on other proteins, complicating interpretation. |
Table 4: Comparison of Antibody Validation Methods.
Caption: Confidence in specificity determination.
References
- 1. LepR antibody | knockout validation | Santa Cruz Biotechnology sc-8391 [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Leptin-dependent STAT3 phosphorylation in postnatal mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptin activation of Stat3 in the hypothalamus of wild-type and ob/ob mice but not db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot in homogenised mouse brain samples [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Conditional knockout of leptin receptor in neural stem cells leads to obesity in mice and affects neuronal differentiation in the hypothalamus early after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 9. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
Performance of AF497 and Alternative Anti-Leptin Receptor Antibodies in C57BL/6, BALB/c, and NOD/SCID Mouse Strains: A Comparative Guide
This guide provides a comparative analysis of the AF497 antibody and several alternatives for the detection of the mouse Leptin Receptor (Leptin R) in different mouse strains. The performance of these antibodies is evaluated based on their application in immunohistochemistry (IHC), flow cytometry, and Western blotting, with a focus on C57BL/6, BALB/c, and NOD/SCID mice. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable antibody for their specific research needs.
Introduction to Leptin Receptor and the AF497 Antibody
The Leptin Receptor (Leptin R or CD295) is a single-transmembrane receptor that plays a crucial role in the regulation of body weight, metabolism, and neuroendocrine function.[1] It is activated by the adipocyte-secreted hormone leptin. The binding of leptin to its receptor initiates several intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3][4][5][6][7][8][9][10][11][12][13][14][15] These signaling events ultimately modulate the expression of genes involved in energy homeostasis.
The AF497 antibody, a polyclonal antibody raised in goat, is designed to recognize the mouse Leptin Receptor.[1][4][16] It has been validated for use in several applications, including Western blotting, flow cytometry, and immunohistochemistry.[1][4][16] This guide will compare its performance to other commercially available antibodies targeting the same protein.
Comparative Performance of Anti-Leptin Receptor Antibodies
The following tables summarize the specifications and available performance data for the AF497 antibody and its alternatives in various applications and mouse strains.
Table 1: Antibody Specifications
| Attribute | AF497 (R&D Systems) | MAB497 (R&D Systems) | ab5593 (Abcam) | sc-8391 (Santa Cruz Biotechnology) |
| Host Species | Goat | Rat | Rabbit | Mouse |
| Clonality | Polyclonal | Monoclonal | Polyclonal | Monoclonal |
| Immunogen | NS0-derived recombinant mouse Leptin R (Ala20-Gly839) | NS0-derived recombinant mouse Leptin R (Ala20-Gly839) | Synthetic peptide within Rat Lepr aa 550-600 | Epitope mapping between amino acids 870-894 of the short form of mouse Ob-R |
| Validated Applications | WB, IHC, Flow Cytometry, CyTOF-ready | Flow Cytometry, ELISA | WB, IHC-Fr, IP | WB, IP, IF, IHC(P), ELISA |
| Species Reactivity | Mouse, Human (approx. 30% cross-reactivity) | Mouse | Mouse, Rat, Human | Mouse, Rat, Human |
Table 2: Performance in C57BL/6 Mice
| Application | AF497 | MAB497 | ab5593 | sc-8391 |
| Immunohistochemistry (IHC) | Data not available in publications for this specific strain. Recommended starting dilution for mouse brain is 1-15 µg/mL.[2] | Data not available in publications. | Data not available in publications. | Knockout validation performed in WT mice (strain not specified, but likely C57BL/6 background for the knockout model). Used at a 1:100 dilution for IHC on nodose ganglia.[7] |
| Flow Cytometry | Recommended for mouse splenocytes at 2.5 µg/10⁶ cells.[1][2][4] | Data not available in publications for this specific strain. | Data not available in publications. | Data not available in publications. |
| Western Blot (WB) | Recommended starting dilution of 0.1 µg/mL for recombinant mouse Leptin R.[1][2][4] | Data not available in publications. | Detects ~100 kDa and ~125 kDa bands in mouse brain extract.[13][17] | Recommended starting dilution of 1:200.[18] |
Table 3: Performance in BALB/c Mice
| Application | AF497 | MAB497 | ab5593 | sc-8391 |
| Immunohistochemistry (IHC) | Data not available in publications. | Data not available in publications. | Data not available in publications. | Data not available in publications. |
| Flow Cytometry | Data not available in publications. | Data not available in publications. | Data not available in publications. | Data not available in publications. |
| Western Blot (WB) | Data not available in publications. | Data not available in publications. | Data not available in publications. | Data not available in publications. |
Table 4: Performance in NOD/SCID Mice
| Application | AF497 | MAB497 | ab5593 | sc-8391 |
| Immunohistochemistry (IHC) | Data not available in publications. | Data not available in publications. | Data not available in publications. | Data not available in publications. |
| Flow Cytometry | Data not available in publications. | Data not available in publications. | Data not available in publications. | Data not available in publications. |
| Western Blot (WB) | Data not available in publications. | Data not available in publications. | Data not available in publications. | Data not available in publications. |
Note: While specific performance data in different mouse strains is limited in publicly available literature, the general recommendations from the manufacturers provide a starting point for experimental design. Researchers are encouraged to optimize the protocols for their specific experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and experimental procedures, the following diagrams illustrate the Leptin Receptor signaling pathway and a general workflow for immunohistochemistry.
Caption: Leptin Receptor Signaling Pathways.
Caption: General Immunohistochemistry Workflow.
Detailed Experimental Protocols
Below are representative protocols for immunohistochemistry and flow cytometry, based on manufacturer's recommendations and common laboratory practices.
Immunohistochemistry (IHC) Protocol for Frozen Sections
-
Tissue Preparation:
-
Perfuse the mouse with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm sections using a cryostat and mount on charged slides.
-
-
Staining:
-
Wash the sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 10 minutes).
-
Permeabilize the sections with 0.1-0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5-10% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., AF497 at 1-15 µg/mL) diluted in blocking buffer overnight at 4°C.[2]
-
Wash the sections three times with PBS.
-
Incubate with a fluorophore-conjugated or enzyme-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the sections three times with PBS.
-
-
Detection and Imaging:
-
If using an enzyme-conjugated secondary antibody, incubate with the appropriate substrate (e.g., DAB) until the desired color intensity is reached.
-
Counterstain with a nuclear stain such as DAPI or Hematoxylin.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the sections using a fluorescence or bright-field microscope.
-
Flow Cytometry Protocol for Mouse Splenocytes
-
Cell Preparation:
-
Harvest the spleen from the mouse and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer (e.g., ACK buffer).
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Count the cells and resuspend to a concentration of 1x10⁷ cells/mL.
-
-
Staining:
-
Block Fc receptors by incubating the cells with an anti-mouse CD16/CD32 antibody for 10-15 minutes on ice.
-
Add the primary antibody (e.g., AF497 at 2.5 µg/10⁶ cells) and any other cell surface markers.[1][2][4]
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If the primary antibody is not directly conjugated, incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest.
-
Conclusion
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K is an upstream regulator of the PDE3B pathway of leptin signaling that may not involve activation of Akt in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Anti-Leptin Receptor antibody. Rabbit polyclonal (ab5593) | Abcam [abcam.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Side-by-Side Comparison of Immunohistochemistry (IHC) and Western Blot Results: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein analysis techniques is paramount for generating robust and reliable data. Immunohistochemistry (IHC) and Western Blot (WB) are two of the most widely used immunoassays for detecting and analyzing proteins. While both techniques rely on the highly specific interaction between antibodies and antigens, they provide different types of information and are suited for different applications. This guide offers a comprehensive side-by-side comparison of IHC and Western Blot, complete with experimental data, detailed protocols, and visualizations to aid in selecting the appropriate technique for your research needs.
Key Differences at a Glance
IHC provides spatial context by visualizing protein expression within the architecture of a tissue, while Western Blot offers quantitative data on protein size and abundance in a homogenized sample.[1][2] The choice between these two powerful techniques hinges on the specific research question being addressed.
| Feature | Immunohistochemistry (IHC) | Western Blot (WB) |
| Principle | In-situ detection of antigens in tissue sections using labeled antibodies. | Separation of proteins by size via gel electrophoresis, followed by antibody-based detection.[3] |
| Sample Type | Intact tissue sections (paraffin-embedded or frozen).[2] | Homogenized cell or tissue lysates.[2] |
| Information Provided | Spatial localization of proteins within a tissue and its subcellular compartments.[1] | Protein size, post-translational modifications, and relative protein abundance.[1][3] |
| Quantification | Semi-quantitative, based on staining intensity and the percentage of positive cells.[4] | Semi-quantitative to quantitative, based on band intensity relative to a loading control.[1] |
| Throughput | Can be high-throughput with the use of tissue microarrays. | Generally lower throughput, though some automated systems exist. |
| Strengths | - Provides cellular and tissue context.[2]- Preserves tissue morphology. | - High sensitivity and specificity.[2]- Provides information on protein size.[1]- More readily quantifiable.[1] |
| Weaknesses | - Quantification can be subjective.- Risk of antibody cross-reactivity leading to non-specific staining.[1] | - Loss of spatial information.[5]- Requires larger amounts of sample material. |
Experimental Workflow Visualization
To better understand the practical differences between IHC and Western Blot, the following diagrams illustrate their respective experimental workflows.
References
Confirming Leptin Receptor Expression: A Comparative Guide to RNA-Seq and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the expression of the leptin receptor (LEPR) is crucial for understanding its role in metabolic diseases, cancer, and other physiological processes. While RNA sequencing (RNA-seq) has emerged as a powerful tool for transcriptome-wide analysis, a multi-faceted approach employing various techniques is often necessary for robust confirmation of gene and protein expression. This guide provides an objective comparison of RNA-seq with alternative methods—Quantitative Reverse Transcription PCR (qRT-PCR), Western blotting, and Immunohistochemistry (IHC)—supported by experimental data and detailed protocols.
Introduction to Leptin Receptor Expression Analysis
The leptin receptor is a key mediator of leptin signaling, a hormone primarily known for its role in regulating energy homeostasis. Dysregulation of LEPR expression is implicated in obesity, insulin resistance, and various cancers. Therefore, reliable methods to quantify its expression at both the mRNA and protein levels are essential for advancing research and therapeutic development. This guide will delve into the principles, advantages, and limitations of four commonly used techniques for this purpose.
Comparison of Methodologies
Each method for assessing LEPR expression offers unique advantages and is susceptible to different types of experimental artifacts. A comprehensive understanding of these methods is critical for designing experiments and interpreting results accurately.
| Feature | RNA-Sequencing (RNA-seq) | Quantitative RT-PCR (qRT-PCR) | Western Blotting | Immunohistochemistry (IHC) |
| Analyte | RNA | RNA | Protein | Protein |
| Quantification | Absolute or relative quantification of all transcripts | Relative or absolute quantification of specific transcripts | Relative quantification of specific proteins | Semi-quantitative assessment of protein localization |
| Throughput | High-throughput (whole transcriptome) | Low to medium throughput (targeted genes) | Low to medium throughput (targeted proteins) | Low to high throughput (depending on automation) |
| Sensitivity | High | Very High | Moderate | Moderate to High |
| Specificity | Can distinguish isoforms | Dependent on primer design | Dependent on antibody specificity | Dependent on antibody specificity |
| Spatial Information | No | No | No | Yes (tissue and cellular localization) |
| Major Advantage | Unbiased, transcriptome-wide discovery | High sensitivity and specificity for targeted analysis | Confirms protein presence and size | Provides spatial context of protein expression |
| Major Limitation | Does not directly measure protein levels | Limited to a small number of genes per assay | Does not provide spatial information | Quantification can be subjective |
Quantitative Data Comparison
While a direct one-to-one correlation between mRNA and protein levels is not always expected due to post-transcriptional, translational, and post-translational regulation, studies often show a positive correlation between LEPR mRNA and protein expression. The following tables present illustrative data comparing the outcomes of these different methodologies.
Table 1: Illustrative Comparison of Relative LEPR mRNA Expression (RNA-seq vs. qRT-PCR)
| Sample | RNA-seq (Normalized Counts/FPKM/TPM) | qRT-PCR (Relative Quantification - Fold Change) |
| Control | 100 | 1.0 |
| Treatment A | 250 | 2.6 |
| Treatment B | 50 | 0.45 |
| Treatment C | 120 | 1.3 |
Note: Data are hypothetical and for illustrative purposes. FPKM (Fragments Per Kilobase of transcript per Million mapped reads) and TPM (Transcripts Per Million) are common normalization methods in RNA-seq.[1][2] qRT-PCR data is often presented as fold change relative to a control group.
Table 2: Illustrative Comparison of LEPR Expression at mRNA and Protein Levels
| Sample | RNA-seq (Fold Change) | Western Blot (Relative Band Intensity) | IHC Score (0-3+) |
| Normal Tissue | 1.0 | 1.0 | 1+ |
| Tumor Tissue A | 3.5 | 2.8 | 3+ |
| Tumor Tissue B | 1.2 | 1.5 | 1+ |
| Tumor Tissue C | 0.8 | 0.9 | 0 |
Note: Data are hypothetical. Western blot intensity is often normalized to a loading control. IHC scores are typically assigned based on staining intensity and the percentage of positive cells.
Studies have shown both positive and inverse correlations between serum leptin concentration and LEPR mRNA expression in different tissues and disease states, highlighting the complexity of leptin signaling regulation.[3] Strong correlations have been observed between the mRNA expression levels of different leptin receptor isoforms.[4]
Experimental Workflows and Signaling Pathways
To visualize the processes involved in confirming LEPR expression and its biological context, the following diagrams illustrate a typical RNA-seq workflow and the leptin receptor signaling pathway.
References
- 1. How to choose Normalization methods (TPM/RPKM/FPKM) for mRNA expression - Novogene [novogene.com]
- 2. TPM, FPKM, or Normalized Counts? A Comparative Study of Quantification Measures for the Analysis of RNA-seq Data from the NCI Patient-Derived Models Repository - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin receptor (Ob-R) mRNA expression and serum leptin concentration in patients with colorectal and metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of leptin receptor mRNA in cumulus cells is correlated with expression of PTX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Control Tissues for Leptin Receptor (LEPR) Studies
For researchers, scientists, and drug development professionals investigating the leptin pathway, the accurate detection and quantification of the leptin receptor (LEPR) is paramount. The validity of experimental data hinges on the appropriate use of positive and negative control tissues. This guide provides a comparative overview of recommended control tissues, supporting data, and detailed experimental protocols to ensure the reliability and reproducibility of your LEPR research.
The leptin receptor, also known as OB-R, is a single-transmembrane receptor belonging to the class I cytokine receptor superfamily.[1] Its activation by the hormone leptin is a critical regulator of energy homeostasis, appetite, and metabolism.[2][3] Dysfunctional leptin signaling is associated with obesity and metabolic disorders.[4] Given its widespread expression and multiple isoforms, selecting robust control tissues is a critical first step in any experiment.[1][3]
Positive Control Tissues for Leptin Receptor
Positive control tissues are those with known, high-level expression of LEPR. They are essential for confirming antibody-antigen binding, validating assay sensitivity, and serving as a benchmark for comparing expression in target tissues. The hypothalamus, particularly the arcuate nucleus, is considered the primary site of LEPR expression and the control center for satiety and energy expenditure.[1][3][5] Other tissues, such as the choroid plexus, liver, and kidney, also exhibit significant LEPR expression and are suitable for use as positive controls.[6][7][8][9]
| Tissue | Species | Expression Level (RNA-seq, TPM) | Method | Notes | Source |
| Hypothalamus | Human | High | RNA-seq, IHC | Considered the gold standard positive control due to its high expression and physiological relevance. | [1][5][10] |
| Choroid Plexus | Human | High | RNA-seq, IHC | Exhibits distinct membranous expression. | [1][8][9] |
| Liver | Human, Feline | Medium-High | IHC | Used as a positive control in immunohistochemistry studies, showing cytoplasmic positivity. | [6][7] |
| Kidney | Human, Feline | Medium | IHC | Immunostaining is observed in tubular and some glomerular cells. | [6] |
| Lung | Mouse | Not Specified | Western Blot | Mouse lung tissue lysate is commercially used as a positive control for Western blotting. | [1] |
| Placenta | Human | Medium | IHC | Often used as a positive control for various protein expression studies. | [11][12] |
TPM (Transcripts Per Million) values are relative and vary between datasets. "High" and "Medium" are qualitative descriptors based on data from sources like the Human Protein Atlas.
Negative Control Tissues for Leptin Receptor
Negative control tissues ideally have no or very low LEPR expression. They are crucial for identifying non-specific staining or background signal from the primary or secondary antibodies. While a true biological null tissue is difficult to confirm, some tissues consistently show low or undetectable levels of LEPR mRNA and protein. It is also standard practice to include a negative control slide where the primary antibody is omitted during the staining procedure to assess background from the detection system.[13]
| Tissue | Species | Expression Level (RNA-seq, TPM) | Method | Notes | Source |
| Skeletal Muscle | Human | Low | RNA-seq | Generally exhibits low LEPR expression compared to positive control tissues. | [8][10] |
| Heart Muscle | Human, Rat | Low | RNA-seq, IHC | Shows low expression in RNA sequencing datasets. | [8][10][14] |
| Spleen | Human | Low | RNA-seq | Generally considered to have low LEPR expression. | [8][10] |
| Tonsil | Human | Low | RNA-seq | Another lymphoid tissue with low reported LEPR expression. | [8][10] |
Key Experimental Methodologies
Accurate LEPR detection is dependent on optimized and validated protocols. Below are representative methodologies for Immunohistochemistry (IHC) and Western Blotting (WB).
Immunohistochemistry (IHC) Protocol for LEPR
This protocol is a composite based on standard practices and information from published studies.[6][11][14]
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) onto coated slides.
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
Block non-specific protein binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with the primary anti-LEPR antibody (e.g., rabbit polyclonal) at an optimized dilution (e.g., 1:500 - 1:1000) in a humidified chamber overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based detection system according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol to xylene.
-
Coverslip with a permanent mounting medium.
-
-
Controls:
-
Positive Control: A tissue known to express LEPR (e.g., hypothalamus, liver).[6][7]
-
Negative Control (Tissue): A tissue with very low or no LEPR expression (e.g., skeletal muscle).
-
Negative Control (Reagent): A slide processed without the primary antibody to check for non-specific secondary antibody binding or detection system background.[13]
-
Western Blot (WB) Protocol for LEPR
This protocol is based on common procedures for detecting the multiple isoforms of LEPR.[1]
-
Lysate Preparation:
-
Homogenize fresh or frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LEPR antibody at an optimized dilution (e.g., 1:500 - 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Controls:
-
Positive Control: Lysate from a cell line or tissue known to express LEPR (e.g., mouse brain or lung lysate).[1]
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Visualizing Key Pathways and Workflows
Leptin Receptor Signaling Pathway
The canonical leptin signaling cascade proceeds through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The binding of leptin to the long-form of its receptor (LEPRb) induces receptor dimerization and activation of the associated JAK2 kinase. JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), ultimately suppressing appetite.[1][3]
Experimental Workflow for LEPR Detection
A logical workflow is essential for validating LEPR detection methods. This involves starting with established positive controls to confirm the assay works, followed by negative controls to ensure specificity, before proceeding to the experimental tissues.
References
- 1. Leptin Receptor Polyclonal Antibody (PA1-053) [thermofisher.com]
- 2. Physiology, Leptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin resistance: underlying mechanisms and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Type-Specific Expression of Leptin Receptors in the Mouse Forebrain [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Study on the Immunohistochemical Expressions of Leptin and Leptin Receptor in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue expression of LEPR - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. LEPR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Tissue expression of LEPR - Summary - The Human Protein Atlas [v18.proteinatlas.org]
- 11. Immunohistochemical staining of leptin is associated with grade, stage, lymph node involvement, recurrence, and hormone receptor phenotypes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scienceopen.com [scienceopen.com]
- 14. bosterbio.com [bosterbio.com]
Comparative Guide to Anti-Mouse Leptin R Antibodies for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal antibody is critical for generating reliable and reproducible data. This guide provides a comparative analysis of the Anti-Mouse Leptin R Antibody AF497 (polyclonal goat IgG) from R&D Systems against two alternatives: MAB497 (monoclonal rat IgG) from R&D Systems and ab5593 (polyclonal rabbit IgG) from Abcam. The comparison focuses on their performance in key applications, supported by experimental data and detailed protocols.
Product Overview and Specifications
A summary of the key features of the three Anti-Mouse Leptin R antibodies is presented in Table 1. This information is compiled from the manufacturers' datasheets and provides a baseline for comparison.
| Feature | AF497 (R&D Systems) | MAB497 (R&D Systems) | ab5593 (Abcam) |
| Host Species | Goat | Rat | Rabbit |
| Clonality | Polyclonal | Monoclonal | Polyclonal |
| Isotype | IgG | IgG₂B | IgG |
| Recognized Species | Mouse, Human (with ~30% cross-reactivity)[1] | Mouse | Mouse, Rat, Human |
| Validated Applications | Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry (FCM), Immunocytochemistry (ICC), Immunoprecipitation (IP)[1] | Flow Cytometry (FCM) | Western Blot (WB), Immunohistochemistry - Frozen (IHC-Fr), Immunoprecipitation (IP)[2] |
| Immunogen | Recombinant mouse Leptin R (Ala20-Gly839) | Not specified | Synthetic peptide corresponding to the extracellular domain of rat OB-R |
Performance Comparison in Key Applications
While direct side-by-side comparative studies in peer-reviewed literature are limited, this section summarizes the available data and recommended protocols for each antibody in major applications.
Western Blotting
AF497 is recommended for Western Blotting at a concentration of 0.1 µg/mL. It is validated for the detection of recombinant mouse Leptin R.
ab5593 has been cited in publications for Western Blot analysis. It is reported to detect bands at approximately 100 kDa and 125 kDa, corresponding to the short and long forms of the leptin receptor (OB-R) in mouse brain extract.[3]
MAB497 is not primarily marketed for Western Blotting, with its main application being Flow Cytometry.
Table 2: Western Blotting Comparison
| Parameter | AF497 (R&D Systems) | ab5593 (Abcam) |
| Recommended Concentration | 0.1 µg/mL | Not specified, requires optimization |
| Observed Band Sizes | Not specified for native protein | ~100 kDa (short form), ~125 kDa (long form)[3] |
| Sample Type | Recombinant protein | Mouse brain extract[3] |
Immunohistochemistry (IHC)
AF497 is validated for IHC on frozen tissue sections at a concentration range of 1-15 µg/mL. Manufacturer-provided images show specific staining on the cell surface of mouse brain sections.
ab5593 is recommended for IHC on frozen sections (IHC-Fr).
MAB497 is not listed for IHC applications on its datasheet.
Table 3: Immunohistochemistry Comparison
| Parameter | AF497 (R&D Systems) | ab5593 (Abcam) |
| Recommended Concentration | 1-15 µg/mL | Not specified, requires optimization |
| Tissue Type | Frozen sections | Frozen sections |
| Localization | Cell surface | Not specified |
Flow Cytometry
AF497 is recommended for Flow Cytometry at a concentration of 2.5 µg/10⁶ cells.
MAB497 is specifically validated for Flow Cytometry. The manufacturer provides data showing its use in detecting Leptin R in transfected HEK293 human cells.[4]
ab5593 is not primarily recommended for Flow Cytometry.
Table 4: Flow Cytometry Comparison
| Parameter | AF497 (R&D Systems) | MAB497 (R&D Systems) |
| Recommended Concentration | 2.5 µg/10⁶ cells | Not specified, requires optimization |
| Cell Type | Mouse splenocytes | Transfected HEK293 cells[4] |
Experimental Protocols
Detailed methodologies for the key applications are provided below. These are general protocols and may require optimization for specific experimental conditions.
Western Blot Protocol (General)
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., AF497 at 0.1 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.
-
Immunohistochemistry Protocol for Frozen Sections (General)
-
Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.
-
Embed the frozen tissue in OCT compound.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
Allow sections to air dry.
-
-
Staining:
-
Fix the sections with cold acetone or methanol for 10 minutes.
-
Wash with PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 10-20 minutes).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary antibody (e.g., AF497 at 5 µg/mL) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash with PBS.
-
-
Mounting and Visualization:
-
Counterstain with DAPI if desired.
-
Mount with an anti-fade mounting medium.
-
Visualize under a fluorescence microscope.
-
Flow Cytometry Protocol for Cell Surface Staining (General)
-
Cell Preparation:
-
Harvest cells and wash with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend cells to a concentration of 1 x 10⁷ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the primary antibody (e.g., AF497 at 2.5 µg) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of a suitable fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Analysis:
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and experimental procedures, the following diagrams were created using Graphviz.
References
A Researcher's Guide to the AF497 Antibody: A Comparative Analysis for Reproducible Leptin Receptor Detection
For researchers, scientists, and drug development professionals investigating the leptin signaling pathway, the choice of a reliable antibody is paramount for generating reproducible and credible results. This guide provides a comprehensive comparison of the R&D Systems goat polyclonal anti-mouse Leptin Receptor (Leptin R) antibody, catalog number AF497, with other commercially available alternatives. We present a synthesis of manufacturer-provided data and detailed experimental protocols to aid in the selection of the most suitable antibody for your specific application.
The AF497 antibody targets the mouse Leptin Receptor, a key protein in the regulation of energy homeostasis, metabolism, and neuroendocrine function. This antibody has been validated by the manufacturer for use in several key applications, including Western Blot (WB), immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry.
Comparative Analysis of Anti-Leptin Receptor Antibodies
To provide a clear overview of the available tools, the following table summarizes the specifications of the AF497 antibody alongside a selection of alternative anti-Leptin R antibodies from various suppliers. This comparison highlights differences in clonality, host species, and validated applications, which are critical factors in experimental design and reproducibility.
| Antibody | Supplier | Catalog No. | Clonality | Host | Validated Applications |
| AF497 | R&D Systems | AF497 | Polyclonal | Goat | WB, IHC, IF, Flow Cytometry, CyTOF-ready |
| Anti-Leptin Receptor Antibody | Invitrogen | Multiple | Polyclonal, Monoclonal, Recombinant Monoclonal | Rabbit, Mouse, Goat | WB, IHC, ELISA, IF |
| LEPR / Leptin Receptor Antibody | Abcepta | ALS12613 | Polyclonal | Goat | WB, IHC |
| Leptin Receptor/LEPR Antibody | Boster Bio | A00350 | Polyclonal | Rabbit | IHC, ELISA |
| LEPR antibody | Proteintech | 20966-1-AP | Polyclonal | Rabbit | WB, IHC, IF, Flow Cytometry, IP |
| Anti-Leptin Receptor antibody | Abcam | ab5593 | Polyclonal | Rabbit | WB, IHC, IP |
Experimental Protocols for AF497 Antibody
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are summarized protocols for common applications using the AF497 antibody, based on manufacturer's recommendations and published literature.
Immunohistochemistry (IHC) - Frozen Sections
-
Tissue Preparation: Perfusion-fixed frozen sections of mouse or rat brain are recommended.[1]
-
Fixation: Fixation method is a critical step and should be optimized for the specific tissue.
-
Antibody Incubation:
-
Detection: A secondary anti-goat antibody conjugated to a reporter enzyme (e.g., HRP) followed by a chromogenic substrate (e.g., DAB) is a common detection method.[1]
-
Counterstaining: Hematoxylin can be used to visualize cell nuclei.[1]
Western Blot (WB)
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The manufacturer recommends using the AF497 antibody at a concentration of 0.1 µg/mL.[1]
-
Secondary Antibody Incubation: Use an HRP-conjugated anti-goat secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence (IF)
-
Cell/Tissue Preparation: Prepare cells or tissue sections on slides.
-
Fixation and Permeabilization: Fix with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize if targeting an intracellular epitope.
-
Blocking: Block with a serum-based blocking buffer.
-
Primary Antibody Incubation: A dilution of 1:100 has been used in studies for immunofluorescence applications.[2]
-
Secondary Antibody Incubation: Use a fluorescently labeled anti-goat secondary antibody.
-
Mounting and Visualization: Mount with an anti-fade mounting medium containing a nuclear counterstain like DAPI and visualize using a fluorescence microscope.
Leptin Receptor Signaling Pathway
The binding of leptin to its receptor (Leptin R) initiates a cascade of intracellular signaling events crucial for regulating energy balance. The diagram below illustrates the major signaling pathways activated by the Leptin Receptor.
References
Polyclonal vs. Monoclonal Antibodies for Leptin Receptor (Leptin R): A Comparative Guide
For researchers and professionals in drug development, the choice between polyclonal and monoclonal antibodies for targeting the leptin receptor (Leptin R) is a critical decision that influences experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable reagent for your specific application.
Understanding the Leptin Receptor and Antibody Types
The leptin receptor (Leptin R or OB-R) is a type I cytokine receptor that plays a crucial role in regulating energy homeostasis, metabolism, and body weight.[1] Upon binding to its ligand, leptin, the receptor activates several intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K pathways, primarily in the hypothalamus.[2][3][4] Given its physiological significance, reliable detection and modulation of Leptin R are essential for research into obesity, diabetes, and other metabolic disorders.[5]
Antibodies, as specific binding reagents, are indispensable tools for these studies. They are broadly categorized into two types:
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen.[6] They are produced by different B-cell clones in an immunized animal.[6]
-
Monoclonal Antibodies (mAbs): A homogeneous population of antibodies, all originating from a single B-cell clone, that recognize a single, specific epitope.[6][7]
The choice between them involves a trade-off between specificity, sensitivity, and versatility.
Head-to-Head Comparison: Polyclonal vs. Monoclonal Antibodies
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Specificity | Recognize multiple epitopes on the Leptin R. | Recognize a single, specific epitope on the Leptin R.[7] |
| Sensitivity | Generally higher due to signal amplification from binding to multiple sites.[6] This can be advantageous for detecting low-abundance proteins.[6] | High specificity may lead to lower signal in some applications. |
| Lot-to-Lot Consistency | Prone to variability as they are derived from different animals over time. | High consistency due to production from a single, immortalized hybridoma cell line.[7] |
| Production Time | Relatively quick to produce (around 3 months).[6] | More time-consuming and complex to produce due to the need for hybridoma technology.[7] |
| Cost | Generally less expensive to produce.[6][8] | Higher production costs.[7] |
| Cross-Reactivity | Higher potential for cross-reactivity with other proteins due to recognition of multiple epitopes. | Lower risk of cross-reactivity, making them ideal for assays requiring high specificity.[7] |
| Ideal Applications | Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP), and as capture antibodies in Sandwich ELISA.[6] | Quantitative assays like ELISA, Flow Cytometry, IHC, and therapeutic applications where high specificity is crucial.[7][9] |
Quantitative Data from Experimental Applications
The following tables summarize recommended starting dilutions and observed molecular weights for commercially available anti-Leptin R antibodies. These values are intended as a guide, and optimal conditions should be determined by the end-user.
Polyclonal Antibody Performance Data
| Product ID | Host/Clonality | Applications & Recommended Dilutions | Observed MW | Reactivity |
| AF497[10][11] | Goat Polyclonal | IHC-Fr: 1-15 µg/mL; WB: (not specified) | Not specified | Mouse, Rat |
| ab5593[5] | Rabbit Polyclonal | WB: 1/2000 | 132 kDa | Mouse, Rat, Human |
| PA5-18522[1] | Goat Polyclonal | IHC-P: 4 µg/mL | Not specified | Human |
| BS-0961R[12] | Rabbit Polyclonal | WB: 1:1000; IHC-P: 1:200; IHC-Fr: 1:100-1:500; ICC/IF: 1:50-1:200; Flow: 3 µg | Not specified | Human, Mouse, Rat |
| AF389 | Goat Polyclonal | IHC-P: 25 µg/mL | Not specified | Human |
| A14299[13] | Rabbit Polyclonal | WB: 1:500-1:1000; ICC/IF: 1:50-1:200 | 140 kDa | Human, Rat |
| PA1-053[14] | Rabbit Polyclonal | WB: (assay dependent) | ~100 kDa (short), ~125 kDa (long) | Human, Mouse, Rat |
Monoclonal Antibody Performance Data
| Product ID | Host/Clonality | Applications & Recommended Dilutions | Observed MW | Reactivity |
| LEPR/4304[15] | Mouse Monoclonal | IHC-P: 1-2 µg/mL | 100 kDa (short), 125 kDa (long) | Human |
| JA73-01 (MA5-32685)[16] | Rabbit Recombinant Monoclonal | WB: 1:1000; IHC-P: 1:1000; ICC: 1:100 | 132 kDa | Human, Mouse, Rat |
| 9F8[9] | Mouse Monoclonal | Functional Assay (Antagonist) | Not specified | Human |
| MAB867R[17] | Mouse Monoclonal | IHC-P: 0.5-25 µg/mL; WB: 1 µg/mL | Not specified | Human |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and planning.
Caption: Leptin R signaling cascade.[2][4][18]
Caption: A typical workflow for experiments using antibodies.
Experimental Protocols
Below are generalized protocols for common immunoassays. Manufacturer-specific recommendations should always be consulted.
Western Blot (WB) Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel. Run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Leptin R antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[13] The long form of Leptin R is expected around 125-140 kDa and the short form around 100 kDa.[13][14][15]
Immunohistochemistry (IHC) Protocol (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: Dewax 4-5 µm sections in xylene and rehydrate through a graded series of ethanol to water.[19]
-
Antigen Retrieval: Perform heat-induced antigen retrieval using sodium citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) for 20 minutes.[19][20]
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with 10% goat serum for 30-60 minutes.[20]
-
Primary Antibody Incubation: Incubate sections with the anti-Leptin R antibody (e.g., 1-25 µg/mL) overnight at 4°C in a humidified chamber.[15][20]
-
Washing: Wash sections 3 times with PBS or TBST.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody or HRP-polymer system and incubate for 30-60 minutes at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Apply streptavidin-HRP and develop the signal using DAB chromogen.[19][20]
-
Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
This protocol is typical for sandwich ELISA kits, which often utilize a monoclonal capture antibody and a polyclonal detection antibody.[21]
-
Coating: Coat a 96-well plate with a capture antibody specific for Leptin R and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer for 1-2 hours.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.[22][23]
-
Washing: Wash the plate multiple times with a wash buffer.
-
Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1 hour at 37°C.[22]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add an avidin-HRP or streptavidin-HRP conjugate and incubate for 30-60 minutes at 37°C.[22][24]
-
Washing: Perform a final, thorough wash.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-20 minutes.[22]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of Leptin R is proportional to the signal intensity.[23]
Conclusion: Making the Right Choice
The selection between polyclonal and monoclonal antibodies for Leptin R research depends heavily on the experimental goals.
-
Choose Polyclonal Antibodies for applications requiring high sensitivity and signal amplification, such as detecting low-expression Leptin R in Western blots or for capturing the antigen in a sandwich ELISA. Their ability to bind multiple epitopes makes them robust for immunoprecipitation and qualitative IHC.[6]
-
Choose Monoclonal Antibodies when high specificity and reproducibility are paramount. They are the superior choice for quantitative applications (ELISA, Flow Cytometry), staining in complex tissues where cross-reactivity is a concern, and for functional studies that require targeting a specific epitope, such as receptor antagonism.[7][9]
By understanding the inherent properties of each antibody type and consulting specific performance data, researchers can confidently select the optimal reagent to achieve reliable and reproducible results in their studies of the leptin receptor.
References
- 1. Leptin Receptor Polyclonal Antibody (PA5-18522) [thermofisher.com]
- 2. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Leptin Receptor antibody. Rabbit polyclonal (ab5593) | Abcam [abcam.com]
- 6. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 7. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. Identification of a monoclonal antibody against the leptin receptor that acts as an antagonist and blocks human monocyte and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. bio-techne.com [bio-techne.com]
- 12. Leptin receptor Polyclonal Antibody (BS-0961R) [thermofisher.com]
- 13. Anti-Leptin Receptor Antibody (A14299) | Antibodies.com [antibodies.com]
- 14. Leptin Receptor Polyclonal Antibody (PA1-053) [thermofisher.com]
- 15. Anti-Leptin Receptor Antibody [LEPR/4304] (A277690) | Antibodies.com [antibodies.com]
- 16. Leptin Receptor Recombinant Monoclonal Antibody (JA73-01) (MA5-32685) [thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Study on the Immunohistochemical Expressions of Leptin and Leptin Receptor in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Mouse LEPR ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. Mouse Leptin ELISA Kit (A2989) [antibodies.com]
- 24. Monkey LEPR(Leptin Receptor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Safety Operating Guide
Proper Disposal Procedures for Novel Research Chemical AA-497
IMMEDIATE SAFETY NOTICE: The disposal of any novel or uncharacterized chemical compound, designated here as AA--497, must be approached with the assumption that it is hazardous. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] This guide provides a systematic procedure for the safe handling and disposal of new chemical entities in a research environment, in accordance with federal and local regulations.
Step 1: Hazard Characterization and Waste Identification
Before disposal, the first critical step is to characterize the waste. Since AA-497 is a novel compound, a Safety Data Sheet (SDS) may not be available. Therefore, a hazard assessment based on its chemical structure, known reactivity, and any toxicological data is imperative.
Key Hazard Characteristics to Evaluate:
A chemical waste is considered hazardous if it exhibits one or more of the following characteristics as defined by the Resource Conservation and Recovery Act (RCRA):
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), flammable solids, or oxidizers.[3] | Ethanol, acetone, sodium nitrate[3] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[3] | Hydrochloric acid, sodium hydroxide[3] |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases when mixed with acids or bases.[3] | Sodium metal, potassium cyanide, picric acid[3] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | Heavy metals (mercury, lead), pesticides, chloroform |
If the properties of this compound are unknown, it must be treated as hazardous waste.
Step 2: Waste Segregation and Container Management
Proper segregation and containment are fundamental to safe disposal. These procedures prevent dangerous reactions and ensure compliance.
Protocol for Waste Collection:
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with this compound.[4][5] For unknown compatibility, high-density polyethylene (HDPE) or glass containers are often preferred.[6] The container must be in good condition.[4]
-
Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[7] The label must include:
-
Segregate Incompatible Wastes: Never mix incompatible waste streams.[1] Store containers of incompatible materials separately, using secondary containment trays to prevent accidental mixing.[9][10] For instance, keep acids away from bases and flammables away from oxidizers.[4]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[1][4][11] Do not leave a funnel in the container opening.[4]
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[9][10]
SAA Requirements:
-
Location: The SAA must be at or near the process that generates the waste and under the control of laboratory personnel.[4][9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3]
-
Secondary Containment: Use secondary containment, such as a plastic tub or spill pallet, for all liquid hazardous waste containers.[1][9]
Caption: Workflow for the safe disposal of a novel research chemical.
Step 4: Final Disposal Procedures
The final disposal of this compound must be handled by trained professionals.
-
Request a Pickup: Once a waste container is full or the project is complete, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) department.[1][3] You will typically need to submit a chemical waste pickup request form.[7][12]
-
EHS Handling: Your EHS department will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility.[9] They are responsible for managing the process in a safe and environmentally sound manner that complies with all regulations.[3]
-
Disposal of Empty Containers: Once the container of this compound is empty, it may still be considered hazardous. The container must be triple-rinsed with a suitable solvent.[10][11] The first rinseate must be collected and disposed of as hazardous waste.[1] After rinsing and air-drying, deface or remove all labels before disposing of the container in the appropriate lab glass or plastic bin.[8][10]
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of novel chemicals like this compound, protecting both laboratory personnel and the environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Essential Safety and Operational Protocols for Handling AA-497
Disclaimer: The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. As of the date of this document, a specific Safety Data Sheet (SDS) for "AA-497" is not publicly available. This information should be supplemented and superseded by the official SDS for this compound once it is obtained. Always perform a risk assessment before handling any new chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The required PPE includes protection for the eyes, face, hands, and body.[1][2]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] For tasks with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemical-resistant gloves are essential.[3][5] The specific type of glove material (e.g., nitrile, neoprene) should be selected based on the chemical compatibility with this compound, which will be specified in the SDS. Always check gloves for integrity before use and replace them regularly.[3]
-
Body Protection: A laboratory coat is the minimum requirement.[4] For procedures with a higher risk of contamination, chemical-resistant aprons or full-body suits may be necessary.[1][3]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, respiratory protection is required.[1][5] The type of respirator will depend on the specific hazards of this compound.[1][5]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[4] For handling larger quantities or in case of spill risk, safety footwear with reinforced toes and slip-resistant soles should be worn.[5]
Hazard and Exposure Data
The following table summarizes key hazard information that should be obtained from the this compound Safety Data Sheet. Without the SDS, these values are placeholders and should not be used for safety assessments.
| Hazard Parameter | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₃ | PubChem[6] |
| Molecular Weight | 251.32 g/mol | PubChem[6] |
| CAS Number | 59605-49-1 | ChemicalBook[7] |
| Physical State | To be determined | SDS |
| Odor | To be determined | SDS |
| Permissible Exposure Limit (PEL) | To be determined | SDS |
| Threshold Limit Value (TLV) | To be determined | SDS |
| Lethal Dose (LD50) | To be determined | SDS |
| Flash Point | To be determined | SDS |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Standard workflow for handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[8][9]
-
Containerization: Use a leak-proof, screw-cap container that is compatible with this compound.[8][10] The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[9][11] Do not mix incompatible wastes.[8][10]
-
Storage: Store waste containers in a designated, secondary containment area away from normal lab activities.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]
-
Labeling: All waste containers must have a hazardous waste tag detailing the contents, date, and origin.[9]
-
Collection: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous waste.[9][10] Do not dispose of this compound down the drain or in regular trash.[8][12]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[8] After rinsing, the container can be disposed of in the regular trash, unless it held a particularly toxic substance.[8]
Emergency Procedures
In the event of an emergency involving this compound, follow these steps:
Caption: Emergency procedures for this compound incidents.
-
Spills: In case of a spill, evacuate the immediate area and alert your supervisor. Consult the SDS for specific cleanup procedures. Use the appropriate spill kit to contain and absorb the spilled material.
-
Skin Contact: Remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. hazchemsafety.com [hazchemsafety.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 5. falseguridad.com [falseguridad.com]
- 6. This compound free base | C14H21NO3 | CID 16072176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 59605-49-1 [chemicalbook.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
